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  • Product: Ethyl cyano(1-cyanocyclopentyl)acetate
  • CAS: 62953-74-6

Core Science & Biosynthesis

Foundational

"Ethyl cyano(1-cyanocyclopentyl)acetate" CAS 62953-74-6

An In-Depth Technical Guide to Ethyl cyano(1-cyanocyclopentyl)acetate (CAS 62953-74-6): Synthesis, Properties, and Applications in Modern Drug Discovery Abstract Ethyl cyano(1-cyanocyclopentyl)acetate (CAS 62953-74-6) is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl cyano(1-cyanocyclopentyl)acetate (CAS 62953-74-6): Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

Ethyl cyano(1-cyanocyclopentyl)acetate (CAS 62953-74-6) is a densely functionalized organic molecule featuring two nitrile groups and an ethyl ester moiety integrated into a unique cyclopentyl-acetic acid framework. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound. We will explore its physicochemical properties, propose a robust synthetic pathway grounded in established reaction mechanisms, and discuss its potential chemical reactivity and utility as a versatile building block. By examining the well-documented applications of its parent structures, we will extrapolate the significant potential of Ethyl cyano(1-cyanocyclopentyl)acetate as a valuable intermediate for creating complex carbocyclic scaffolds and novel pharmacologically active agents.

Introduction: A Molecule of Untapped Potential

In the landscape of pharmaceutical development and fine chemical synthesis, the demand for novel molecular scaffolds is insatiable.[1] Building blocks that offer multiple points for chemical modification while providing a rigid and defined three-dimensional structure are of paramount importance. Ethyl cyano(1-cyanocyclopentyl)acetate emerges as a compound of significant interest due to its high degree of functionalization. The molecule incorporates:

  • A Quaternary Carbon Center: The cyclopentyl ring contains a C1 carbon atom bonded to two other carbons and two nitrile groups (one on the ring, one on the acetate chain), creating a sterically defined spiro-like junction.

  • Dual Nitrile Groups: Nitriles are exceptionally versatile functional groups. They can be hydrolyzed to carboxylic acids, reduced to primary amines, or participate in cycloadditions, serving as precursors to a vast array of heterocycles.[2]

  • An Ethyl Ester Group: This group can be readily hydrolyzed to a carboxylic acid for further derivatization (e.g., amide bond formation) or reduced to a primary alcohol.[2]

  • A Cyclopentane Core: The cyclopentane ring is a common motif in natural products and synthetic drugs, providing a stable carbocyclic framework that can influence ligand-receptor binding and pharmacokinetic properties.

The parent compound, ethyl cyanoacetate, is a cornerstone of organic synthesis, serving as a key intermediate in the production of a wide range of pharmaceuticals, including purine derivatives like caffeine, anticonvulsants, and anti-diabetic agents.[3] By incorporating a pre-formed and functionalized cyclopentane ring, Ethyl cyano(1-cyanocyclopentyl)acetate represents a significant step forward in molecular complexity, offering a direct route to sophisticated cyclopentane-based drug candidates.

Physicochemical and Spectroscopic Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. The available data for Ethyl cyano(1-cyanocyclopentyl)acetate are summarized below.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 62953-74-6[4]
Molecular Formula C₁₁H₁₄N₂O₂[4]
Molecular Weight 206.24 g/mol [4]
Appearance Not specified (likely a liquid or low-melting solid)-
SMILES O=C(OCC)C(C#N)C1(C#N)CCCC1[4]
Topological Polar Surface Area (TPSA) 73.88 Ų[4]
logP (Octanol/Water Partition Coeff.) 1.773[4]
Hydrogen Bond Acceptors 4[4]
Hydrogen Bond Donors 0[4]
Rotatable Bonds 3[4]
Recommended Storage Sealed in a dry environment, 2-8°C[4]
Predicted Spectroscopic Data

While experimental spectra for this specific compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features, which are crucial for reaction monitoring and characterization.

  • ¹H NMR: The spectrum would feature a characteristic triplet and quartet for the ethyl ester group (CH₃ at ~1.3 ppm, OCH₂ at ~4.2 ppm). The eight protons of the cyclopentane ring would appear as complex multiplets in the aliphatic region (~1.5-2.5 ppm). A singlet or methine proton signal for the α-carbon of the acetate moiety would also be present.

  • ¹³C NMR: The spectrum would show distinct signals for the two nitrile carbons (C≡N) around 115-120 ppm, the ester carbonyl carbon (C=O) around 165-170 ppm, and the carbons of the ethyl group and cyclopentane ring.[5]

  • FT-IR Spectroscopy: The infrared spectrum would be dominated by strong, sharp absorption bands characteristic of the nitrile groups (C≡N stretch) around 2240-2260 cm⁻¹ and a strong band for the ester carbonyl group (C=O stretch) around 1735-1750 cm⁻¹.[6][7]

Proposed Synthesis and Mechanism

The structure of Ethyl cyano(1-cyanocyclopentyl)acetate strongly suggests its formation via an intramolecular cyclization of a linear precursor, a classic application of the Thorpe-Ziegler reaction .[8][9] This reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic enamine, which can then be hydrolyzed to a cyclic ketone.[10][11] The target molecule is an elaborated α-cyano enamine derivative resulting from such a cyclization.

Proposed Synthetic Pathway

The synthesis logically begins with the creation of a suitable acyclic dinitrile precursor containing the required ester functionality. A plausible multi-step synthesis is outlined below.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Alkylation cluster_2 Step 3: Thorpe-Ziegler Cyclization cluster_3 Step 4: Hydrolysis & Decarboxylation A Diethyl Malonate C Precursor 1 (Diethyl 2-(2-cyanoethyl)malonate) A->C  NaOEt, EtOH B Acrylonitrile B->C D Precursor 1 F Precursor 2 (Triethyl 2-acetyl-2-(2-cyanoethyl)malonate) D->F  NaH, THF E Ethyl Bromoacetate E->F G Precursor 2 H Cyclic Enamine Intermediate G->H  NaH, Toluene, Reflux I Cyclic Enamine Intermediate J Product Ethyl cyano(1-cyanocyclopentyl)acetate I->J  H3O+, Heat

Caption: Proposed multi-step synthesis of the target compound via a Thorpe-Ziegler cyclization.

Causality and Mechanistic Insights
  • Step 1: Michael Addition: The synthesis begins by constructing the carbon backbone. Diethyl malonate is deprotonated by a base (e.g., sodium ethoxide) to form a soft nucleophile. This carbanion then attacks the electrophilic β-carbon of acrylonitrile in a conjugate addition, a reliable method for C-C bond formation.

  • Step 2: Alkylation: The product from the first step still possesses an acidic proton on the malonate carbon. This can be removed by a strong, non-nucleophilic base like sodium hydride (NaH) to generate a new carbanion. This nucleophile is then alkylated with an electrophile like ethyl bromoacetate to introduce the final atoms required for the target structure.

  • Step 3: Thorpe-Ziegler Cyclization: This is the key ring-forming step. In a high-boiling, non-protic solvent like toluene, a strong base (NaH) deprotonates the carbon alpha to one of the nitrile groups. This intramolecular nucleophilic attack on the carbon of the second nitrile group forms a five-membered ring.[12] The initial product is a cyclic imine anion, which upon protonation during workup yields the stable cyclic enamine intermediate.[10]

  • Step 4: Hydrolysis and Decarboxylation: The crude enamine intermediate is subjected to acidic hydrolysis. This step serves two purposes: it hydrolyzes one of the malonate ester groups and, due to the resulting β-keto acid structure, promotes decarboxylation to yield the final, stable product. The conditions must be carefully controlled to avoid hydrolysis of the remaining ester and nitrile functionalities.

Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on established methodologies for Thorpe-Ziegler cyclizations and should be optimized under appropriate laboratory safety protocols.

  • Precursor Synthesis: Synthesize the linear dinitrile precursor as outlined in Steps 1 and 2 of the proposed pathway using standard literature procedures for Michael additions and malonate alkylations.

  • Cyclization:

    • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and mechanical stirrer, add a suspension of sodium hydride (1.2 equivalents) in anhydrous toluene.

    • Slowly add a solution of the linear dinitrile precursor (1.0 equivalent) in anhydrous toluene via a dropping funnel at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Cool the reaction mixture to 0°C and cautiously quench by the slow addition of ethanol, followed by water.

  • Workup and Purification:

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude cyclic enamine intermediate.

  • Hydrolysis and Decarboxylation:

    • Dissolve the crude intermediate in a mixture of acetic acid and 6M hydrochloric acid.

    • Heat the mixture to 60-70°C for 2-4 hours until gas evolution (CO₂) ceases.

    • Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract the product with dichloromethane (3x).

    • Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography on silica gel to obtain Ethyl cyano(1-cyanocyclopentyl)acetate.

Synthetic Utility and Potential Transformations

The true value of Ethyl cyano(1-cyanocyclopentyl)acetate lies in its potential for elaboration into more complex molecular architectures. The distinct reactivity of its three functional groups can be exploited for selective transformations.

G cluster_0 Selective Transformations A Product Ethyl cyano(1-cyanocyclopentyl)acetate B Diamino Alcohol A->B  LiAlH4 (Reduction) C Cyclic Ketone A->C  H3O+, Heat (Hydrolysis) D Amino Acid Derivative A->D  1. NaOH (Ester Hydrolysis)  2. H2, Raney Ni (Nitrile Reduction)

Caption: Potential synthetic transformations of the title compound into valuable derivatives.

  • Access to Diamines: Vigorous reduction of both nitrile groups, for instance with lithium aluminum hydride (which would also reduce the ester to an alcohol), would yield a novel diamino alcohol—a scaffold rich in functionality for combinatorial library synthesis.

  • Formation of Cyclic Ketones: Harsh acidic or basic hydrolysis could convert both nitrile groups into a single ketone via a Thorpe-Ziegler-like final step, unmasking a cyclopentanone core while potentially hydrolyzing the ester to a carboxylic acid.

  • Synthesis of Novel Amino Acids: Selective hydrolysis of the ester followed by reduction of the nitriles could lead to unique non-proteinogenic amino acids containing a cyclopentane ring, which are valuable tools in peptide and peptidomimetic research.

Safety and Handling

Table 2: Key Safety and Handling Information
Hazard CategoryDescription & PrecautionReferences
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. Nitrile poisoning symptoms can resemble those of cyanide poisoning.[13][14][15]
Irritation Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing vapors and direct contact.[13]
Handling Use only in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[14][15]
Storage Store in a cool (2-8°C), dry, well-ventilated area in a tightly sealed container. Keep away from strong acids, bases, and oxidizing agents.[4][13][16]
Fire Hazard Combustible liquid. Emits toxic fumes (carbon oxides, nitrogen oxides) upon combustion. Use water spray, foam, or dry chemical extinguishers.[13][16][17]
First Aid Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. Ingestion: Rinse mouth. Seek immediate medical attention in all cases of exposure.[14]

Disclaimer: This guide is for informational purposes only. All laboratory work should be conducted after a thorough risk assessment and in accordance with institutional safety protocols.

References

  • Wikipedia. Ethyl cyanoacetate. [Link]

  • Cognitive Market Research. Growing demand in the Pharmaceutical Industry drives the Ethyl Cyanoacetate market growth. (2023). [Link]

  • Ataman Kimya. ECYA (ETHYL CYANO ACETATE). [Link]

  • Organic Syntheses. ethyl cyanoacetate. [Link]

  • Wikipedia. Thorpe reaction. [Link]

  • Future Market Insights. Ethyl Cyanoacetate Market Size, Industry Share, Forecast, 2034. (2026). [Link]

  • Google Patents. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • LS College. Thorpe reaction. (2020). [Link]

  • IMARC Group. Ethyl Cyanoacetate Manufacturing Cost Analysis Report 2025. [Link]

  • Patsnap.
  • Chem-Station Int. Ed. Thorpe-Ziegler Reaction. (2014). [Link]

  • NIST WebBook. Ethyl cyanoacetate - Condensed phase thermochemistry data. [Link]

  • Journal of the Brazilian Chemical Society. A New Approach to the Cyanoacetic Ester Synthesis. [Link]

  • The Good Scents Company. methyl vanillate. [Link]

  • School of Chemistry, University of Bristol. Spectra of ethyl acetate. [Link]

  • NIST WebBook. Ethyl cyanoacetate - Gas phase ion energetics data. [Link]

  • PubMed. Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. (2002). [Link]

Sources

Exploratory

In-Depth Technical Guide: Synthesis and Applications of Ethyl cyano(1-cyanocyclopentyl)acetate

Executive Summary In the landscape of modern drug development, conformationally restricted γ -aminobutyric acid (GABA) analogs are critical for targeting the α2​δ subunit of voltage-gated calcium channels (VGCCs), a prim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, conformationally restricted γ -aminobutyric acid (GABA) analogs are critical for targeting the α2​δ subunit of voltage-gated calcium channels (VGCCs), a primary mechanism in the treatment of neuropathic pain and epilepsy. Ethyl cyano(1-cyanocyclopentyl)acetate (CAS 62953-74-6) serves as a highly functionalized, pivotal intermediate in the synthesis of cyclopentyl GABA analogs.

This whitepaper provides an authoritative, deep-dive analysis into the physicochemical properties, mechanistic synthesis, and self-validating experimental protocols required to generate this intermediate with high purity. By detailing the causality behind the Knoevenagel-Michael cascade, this guide equips synthetic chemists and process engineers with the logic necessary to scale and optimize this critical chemical workflow.

Physicochemical Profiling

Understanding the structural parameters of Ethyl cyano(1-cyanocyclopentyl)acetate is essential for downstream purification and analytical validation. The molecule features a cyclopentane ring heavily substituted with electron-withdrawing groups (two nitriles and one ethyl ester), rendering the α -carbon highly acidic and the overall framework stable yet reactive under specific reductive or hydrolytic conditions.

Table 1: Quantitative & Structural Data

PropertyValue
IUPAC Name Ethyl 2-cyano-2-(1-cyanocyclopentyl)acetate
CAS Number
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
SMILES O=C(OCC)C(C#N)C1(C#N)CCCC1
Key Functional Groups Nitrile (x2), Ethyl Ester, Cyclopentyl core
Storage Conditions Sealed in a dry environment, 2–8 °C

Mechanistic Logic: The Knoevenagel-Michael Cascade

The synthesis of Ethyl cyano(1-cyanocyclopentyl)acetate is achieved via a two-step cascade starting from simple, commercially available precursors: cyclopentanone and ethyl cyanoacetate.

Step 1: Knoevenagel Condensation

The first phase involves the condensation of cyclopentanone with ethyl cyanoacetate to form the α,β -unsaturated intermediate, ethyl 2-cyano-2-cyclopentylideneacetate (CAS 5407-83-0) .

  • Causality of Catalyst Choice: A bifunctional catalyst system—typically piperidinium acetate (formed in situ from piperidine and glacial acetic acid)—is employed. The basic piperidine deprotonates the acidic α -protons of ethyl cyanoacetate (pKa ~9), while the acetic acid protonates the carbonyl oxygen of cyclopentanone. This dual activation lowers the activation energy for the nucleophilic attack.

  • Thermodynamic Control: Because the aldol-type condensation is reversible, the reaction is driven to completion by the physical removal of the water byproduct. Utilizing toluene as a solvent allows for the azeotropic distillation of water via a Dean-Stark apparatus, strictly enforcing Le Chatelier's principle.

Step 2: Michael Addition (Hydrocyanation)

The second phase is the 1,4-conjugate addition of a cyanide ion to the newly formed double bond.

  • Causality of Regioselectivity: The double bond in ethyl 2-cyano-2-cyclopentylideneacetate is profoundly electron-deficient due to the geminal cyano and ester groups. This makes the β -carbon (the cyclopentylidene carbon) a highly electrophilic target. The cyanide nucleophile attacks this position exclusively, pushing the electron density onto the α -carbon, which is subsequently protonated to yield the target compound.

  • Thermal Regulation: The addition of cyanide is highly exothermic. Strict thermal control (0–5 °C) is mandatory to prevent runaway polymerization of the activated alkene and to suppress base-catalyzed hydrolysis of the ethyl ester by the aqueous cyanide solution.

G A Cyclopentanone + Ethyl Cyanoacetate B Ethyl 2-cyano-2- cyclopentylideneacetate (CAS: 5407-83-0) A->B Knoevenagel Condensation (-H2O) C Ethyl cyano(1-cyano- cyclopentyl)acetate (CAS: 62953-74-6) B->C Michael Addition (KCN / EtOH) D 1-(Aminomethyl) cyclopentaneacetic acid (GABA Analog) C->D 1. Hydrolysis 2. Decarboxylation 3. Reduction

Figure 1: Synthetic pathway from cyclopentanone to GABA analogs via CAS 62953-74-6.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following methodology is designed as a self-validating system . Progression to subsequent steps is gated by specific In-Process Controls (IPCs) that confirm the success of the prior chemical transformation.

Phase 1: Synthesis of the Alkene Intermediate
  • Setup: Equip a 1 L round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Charge the flask with cyclopentanone (1.0 eq, 0.5 mol), ethyl cyanoacetate (1.0 eq, 0.5 mol), and 400 mL of anhydrous toluene.

  • Catalysis: Add piperidine (0.05 eq) and glacial acetic acid (0.05 eq).

  • Execution: Heat the mixture to reflux (approx. 110 °C).

  • Self-Validation (IPC 1 - Macroscopic): Monitor the Dean-Stark trap. The reaction is complete only when the theoretical volume of water (approx. 9 mL) has been collected and water droplet formation ceases (typically 4–6 hours).

  • Self-Validation (IPC 2 - Spectroscopic): Perform GC-MS on an aliquot. Do not proceed unless the cyclopentanone peak is absent and the target mass ( m/z 179.22) constitutes >98% of the chromatogram. Residual cyclopentanone will cause competitive cyanohydrin formation in Phase 2.

  • Workup: Wash the organic layer with 1M HCl, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Phase 2: Hydrocyanation to Target Compound
  • Setup: Dissolve the crude ethyl 2-cyano-2-cyclopentylideneacetate in 200 mL of absolute ethanol in a 500 mL flask. Chill the solution to 0–5 °C using an ice-water bath.

  • Reagents: Prepare a solution of Potassium Cyanide (KCN, 1.1 eq) in 50 mL of deionized water. (Safety Warning: Perform strictly in a fume hood with cyanide antidotes available).

  • Execution: Add the aqueous KCN dropwise over 45 minutes, maintaining the internal temperature strictly below 5 °C. Once addition is complete, allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Self-Validation (IPC 3 - NMR): Take an aliquot for 1 H NMR. Validation criteria: The complete disappearance of any alkene proton signals (if applicable to isomeric byproducts) and the shift of the α -proton signal, confirming the sp2 to sp3 transition at the β -carbon.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 100 mL). Wash the combined organic phases with brine, dry over MgSO₄, and evaporate to yield Ethyl cyano(1-cyanocyclopentyl)acetate.

Downstream Applications in Drug Development

The strategic value of Ethyl cyano(1-cyanocyclopentyl)acetate lies in its rigid cyclopentyl core. In pharmaceutical chemistry, restricting the conformational freedom of a drug molecule often enhances its receptor binding affinity and metabolic stability.

By subjecting this intermediate to acidic hydrolysis and decarboxylation, the ester and one cyano group are converted into an acetic acid moiety. Subsequent catalytic hydrogenation (e.g., using Raney Nickel or Pd/C) of the remaining tertiary nitrile yields 1-(aminomethyl)cyclopentaneacetic acid . This compound is a direct structural analog of , designed to cross the blood-brain barrier and bind to the α2​δ subunit of VGCCs, thereby reducing the release of excitatory neurotransmitters like glutamate. Recent studies in highlight the ongoing therapeutic relevance of these constrained ring systems in developing novel foldamers and CNS-active therapeutics.

References

  • Title: Ethyl 2-cyano-2-cyclopentylideneacetate (C10H13NO2) Compound Summary Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Prodrugs of GABA analogs, compositions and uses thereof (Patent US6818787B2)
  • Title: Organocatalytic Access to a cis-Cyclopentyl-γ-amino Acid: An Intriguing Model of Selectivity and Formation of a Stable 10/12-Helix from the Corresponding γ/α-Peptide Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Foundational

Synthesis of Substituted Cyclopentyl Compounds from Ethyl Cyanoacetate: A Comprehensive Technical Guide

Introduction and Strategic Utility Cyclopentyl derivatives are highly valued in medicinal chemistry, frequently serving as conformationally restricted scaffolds in peptidomimetics, enzyme inhibitors, and central nervous...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Utility

Cyclopentyl derivatives are highly valued in medicinal chemistry, frequently serving as conformationally restricted scaffolds in peptidomimetics, enzyme inhibitors, and central nervous system therapeutics[1]. The synthesis of these rings often relies on the strategic utility of ethyl cyanoacetate. Featuring dual electron-withdrawing groups (a cyano and an ester moiety), ethyl cyanoacetate possesses highly acidic α-protons (pKa ~9 in water). This pronounced C-H acidity allows for facile deprotonation by relatively mild alkoxide bases, making it an ideal nucleophilic synthon for multi-component cyclizations and dialkylation workflows.

Mechanistic Causality of Dialkylation

The classic route to the cyclopentyl core involves the dialkylation of ethyl cyanoacetate with a bis-electrophile, specifically 1,4-dibromobutane[2]. This transformation is governed by a precise sequence of kinetic and thermodynamic events:

  • Initial Deprotonation and Intermolecular Alkylation: Sodium ethoxide (NaOEt) in absolute ethanol quantitatively deprotonates ethyl cyanoacetate to form a stabilized enolate. This enolate undergoes an intermolecular SN2 reaction with 1,4-dibromobutane to yield the mono-alkylated intermediate, ethyl 2-cyano-6-bromohexanoate.

  • Intramolecular Cyclization (5-exo-tet): The mono-alkylated intermediate retains a slightly less acidic, yet highly reactive, α-proton. A second deprotonation event triggers a rapid intramolecular 5-exo-tet cyclization, displacing the terminal bromide to close the five-membered ring and form ethyl 1-cyanocyclopentanecarboxylate[2].

Causality of Experimental Design: A critical challenge in this synthesis is preventing unwanted side reactions, such as the oligomerization of the dihalide or the bis-alkylation of a single dihalide molecule by two cyanoacetate molecules. To mitigate this, the protocol employs a simultaneous addition strategy . By adding the remaining base and the 1,4-dibromobutane concurrently to the reaction vessel, the concentration of the uncyclized mono-alkyl intermediate is kept strictly controlled. This kinetic control heavily favors the rapid intramolecular cyclization over slower intermolecular cross-linking.

Mechanism A Ethyl Cyanoacetate (pKa ~9) B NaOEt / EtOH (Deprotonation) A->B C Cyanoacetate Enolate (Nucleophile) B->C D 1,4-Dibromobutane (Intermolecular SN2) C->D E Ethyl 2-cyano-6-bromohexanoate (Mono-alkylated Intermediate) D->E F NaOEt / EtOH (2nd Deprotonation) E->F G Intramolecular SN2 (5-exo-tet Cyclization) F->G H Ethyl 1-cyanocyclopentanecarboxylate (Target Product) G->H

Fig 1. Mechanistic pathway of the dialkylation of ethyl cyanoacetate with 1,4-dibromobutane.

Self-Validating Experimental Protocol

The following protocol for the synthesis of ethyl 1-cyanocyclopentanecarboxylate is adapted from validated patent literature and historical procedures[2]. The stoichiometry is designed as a self-validating system: exactly 2.0 equivalents of base are utilized to drive the double deprotonation, while a slight excess (1.1 eq) of the cyanoacetate ensures complete consumption of the dibromobutane, simplifying downstream purification.

Table 1: Stoichiometric Data for Dialkylation
ReagentMW ( g/mol )EquivalentsMass (g)MolesRole
Ethyl cyanoacetate 113.111.1024.880.22C-H Acidic Synthon
1,4-Dibromobutane 215.911.0043.190.20Bis-electrophile
Sodium (metal) 22.992.009.200.40Base Precursor
Absolute Ethanol 46.07Solvent200 mL-Solvent / Proton Source
Step-by-Step Methodology:
  • Preparation of the Base: In a rigorously dried flask under an inert atmosphere, dissolve 9.20 g (0.40 mol) of sodium metal in 200 mL of absolute ethanol to generate a sodium ethoxide solution[2]. (Caution: Highly exothermic reaction; add sodium in small pieces).

  • Partitioning: Divide the resulting sodium ethoxide solution into two equal 100 mL portions. Transfer one portion to an addition funnel (Funnel A).

  • Initial Mixing: To the remaining 100 mL of sodium ethoxide in the main reaction flask, add 24.88 g (0.22 mol) of ethyl cyanoacetate. Bring the mixture to a gentle reflux.

  • Simultaneous Addition: Place 43.19 g (0.20 mol) of 1,4-dibromobutane into a second addition funnel (Funnel B). Simultaneously and dropwise, add the contents of Funnel A (NaOEt) and Funnel B (1,4-dibromobutane) to the refluxing reaction medium[2]. Causality: This maintains the optimal kinetic environment for intramolecular cyclization over oligomerization.

  • Reaction Completion: Once the addition is complete, maintain the reflux for an additional 2 hours to ensure full conversion.

  • Workup and Purification: Evaporate the ethanol under reduced pressure. Take up the resulting residue in a biphasic mixture of diethyl ether and water. Separate the organic layer, wash with a saturated sodium chloride (brine) solution, and dry over anhydrous sodium sulfate[2].

  • Isolation: Remove the ether in vacuo and purify the crude product via vacuum distillation. The pure ethyl 1-cyanocyclopentanecarboxylate distils at 115°–120° C under 11 mm Hg[2].

Downstream Synthetic Divergence

The isolated ethyl 1-cyanocyclopentanecarboxylate is a highly versatile hub for further derivatization, branching into several distinct pharmacological scaffolds:

  • Pathway A: Reduction to Aminomethyl Derivatives: The cyano group can be selectively reduced to a primary amine under catalytic hydrogenation conditions (e.g., using rhodium-on-alumina at 60° C and 100 bar)[3]. This yields ethyl 1-(aminomethyl)cyclopentanecarboxylate, a structural analog to the blockbuster drug Gabapentin (which features a cyclohexane ring). The foundational parameters for such high-pressure ester/nitrile hydrogenations were historically optimized by Adkins and Billica[4].

  • Pathway B: Hydrolysis and Rearrangement to Cycloleucine: To synthesize 1-aminocyclopentanecarboxylic acid (cycloleucine)—a non-proteinogenic amino acid used in biochemical research—the cyano group is first hydrolyzed to an amide[1]. Subsequent application of the Hofmann rearrangement converts the amide directly into an amine situated on the ring carbon, followed by ester hydrolysis to yield the zwitterionic amino acid.

Downstream Start Ethyl 1-cyanocyclopentanecarboxylate Path1 Acidic / Basic Hydrolysis Start->Path1 Path2 Catalytic Hydrogenation (e.g., Rh/Al2O3) Start->Path2 Path3 Hydrolysis to Amide & Hofmann Rearrangement Start->Path3 Prod1 1-Cyanocyclopentanecarboxylic Acid Path1->Prod1 Prod2 Ethyl 1-(aminomethyl)cyclopentanecarboxylate Path2->Prod2 Prod3 1-Aminocyclopentanecarboxylic Acid (Cycloleucine) Path3->Prod3

Fig 2. Downstream synthetic divergence of ethyl 1-cyanocyclopentanecarboxylate.

References

  • Title: N-substituted heterocyclic derivatives, their preparation and the pharmaceutical compositions in which they are present (US Patent 5,270,317A)
  • Title: The Hydrogenation of Esters to Alcohols at 25-150° Source: Journal of the American Chemical Society (1948, 70(9), 3121–3125) URL: [Link]

Sources

Exploratory

"Ethyl cyano(1-cyanocyclopentyl)acetate" physical characteristics

An in-depth technical analysis of Ethyl cyano(1-cyanocyclopentyl)acetate requires moving beyond basic chemical descriptors to understand the intricate relationship between its structural topology, physical properties, an...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of Ethyl cyano(1-cyanocyclopentyl)acetate requires moving beyond basic chemical descriptors to understand the intricate relationship between its structural topology, physical properties, and its utility in advanced organic synthesis. As a highly functionalized aliphatic building block, this compound serves as a critical intermediate in the development of complex pharmaceutical active ingredients (APIs), particularly spirocyclic and pyrimidone-based antiviral derivatives.

The following guide synthesizes the physicochemical profiling, mechanistic causality, and self-validating synthetic protocols necessary for researchers and drug development professionals working with this molecule.

Physicochemical Profiling and Structural Causality

Ethyl cyano(1-cyanocyclopentyl)acetate is characterized by a cyclopentane ring bearing geminal substitution at the C1 position—specifically, a cyano group and a cyanoacetate moiety[1]. Understanding its physical properties requires analyzing the macroscopic manifestations of this dense functionalization.

Table 1: Quantitative Physical and Chemical Properties

PropertyValue
Chemical Name Ethyl cyano(1-cyanocyclopentyl)acetate
CAS Registry Number 62953-74-6[2]
Molecular Formula C11H14N2O2[3]
Molecular Weight 206.24 g/mol [3]
Boiling Point 372.8 °C at 760 mmHg[4]
Density 1.12 g/cm³[4]
SMILES String O=C(OCC)C(C#N)C1(C#N)CCCC1[1]
Storage Conditions Sealed in a dry environment, 2-8 °C[1]

Causality in Physical Characteristics: The compound exhibits an exceptionally high boiling point (372.8 °C) and a relatively high density (1.12 g/cm³) for an aliphatic molecule of its size[4]. This is not coincidental. The presence of two highly polar nitrile groups (-C≡N) and an ester carbonyl creates a robust, multi-directional network of intermolecular dipole-dipole interactions. Furthermore, the compact, sterically constrained nature of the cyclopentyl ring forces these polar groups into close proximity, increasing the molecular packing density and lipophilicity.

Property_Causality N1 Dual Nitrile (-C≡N) Groups I1 Strong Dipole-Dipole Interactions N1->I1 N2 Ethyl Ester (-COOEt) N2->I1 N3 Cyclopentyl Scaffold I2 High Steric Bulk & Compact Packing N3->I2 O1 Elevated Boiling Point (372.8 °C) I1->O1 O2 High Density (1.12 g/cm³) I1->O2 I2->O2

Causal relationship between molecular structural features and macroscopic physical properties.

Synthetic Methodology & Mechanistic Insights

The synthesis of Ethyl cyano(1-cyanocyclopentyl)acetate relies on a two-stage sequence: a Knoevenagel condensation followed by a conjugate hydrocyanation (Michael addition)[5][6]. As an application scientist, it is critical to design these steps as self-validating systems where the physical chemistry of the reaction inherently reports its own progress.

Phase 1: Knoevenagel Condensation

Objective: Form the α,β-unsaturated intermediate, ethyl 2-cyano-2-cyclopentylideneacetate.

  • Charge the Reactor: Combine 1.0 equivalent of cyclopentanone and 1.1 equivalents of ethyl cyanoacetate in a non-polar solvent (e.g., toluene)[5].

  • Catalyst Addition: Add catalytic amounts of piperidine and acetic acid.

    • Mechanistic Causality: Piperidine acts as a weak base to deprotonate the active methylene of ethyl cyanoacetate, forming a nucleophilic enolate. Acetic acid subsequently protonates the resulting alkoxide, facilitating dehydration to form the double bond.

  • Azeotropic Distillation: Heat the mixture to reflux using a Dean-Stark apparatus.

    • Self-Validating Protocol: The condensation produces exactly one equivalent of water. By monitoring the volumetric accumulation of water in the Dean-Stark trap, the operator has a real-time, quantitative measure of reaction conversion driven by Le Chatelier's principle. Once water collection ceases, the reaction is visually validated as complete.

Phase 2: Conjugate Hydrocyanation

Objective: Install the second cyano group at the C1 position of the cyclopentyl ring.

  • Preparation: Cool a solution of the ethyl 2-cyano-2-cyclopentylideneacetate intermediate in tetrahydrofuran (THF) to -30 °C[6].

  • Cyanide Addition: Slowly introduce a cyanide source (e.g., KCN or a copper(I) cyanide complex)[6].

    • Mechanistic Causality: The intermediate is a highly electron-deficient α,β-unsaturated system. The β-carbon (the cyclopentylidene carbon) is intensely electrophilic due to the combined electron-withdrawing effects of the cyano and ester groups. This makes it an ideal Michael acceptor for the incoming cyanide nucleophile, overcoming the steric hindrance of the ring.

  • Reaction Tracking:

    • Self-Validating Protocol: The starting material features an extended π-conjugation system, making it highly active under a 254 nm UV lamp. As the cyanide adds across the double bond, the conjugation is broken, yielding a saturated product. Thin-Layer Chromatography (TLC) provides an immediate qualitative validation: the disappearance of the strongly UV-absorbing spot confirms successful hydrocyanation.

Synthesis_Pathway A Cyclopentanone C Knoevenagel Condensation A->C B Ethyl Cyanoacetate B->C D Ethyl 2-cyano-2- cyclopentylideneacetate C->D -H2O (Dean-Stark) E Conjugate Addition (Cyanide Source) D->E F Ethyl cyano(1-cyano- cyclopentyl)acetate E->F

Synthetic workflow for Ethyl cyano(1-cyanocyclopentyl)acetate via Knoevenagel condensation.

Applications in Drug Development

Ethyl cyano(1-cyanocyclopentyl)acetate is not an end-product but a highly specialized precursor. In pharmaceutical development, it is utilized in custom synthesis, peptide modifications, and the creation of Antibody-Drug Conjugates (ADCs)[7].

Most notably, its geminally substituted cyclopentyl scaffold is a core building block in the synthesis of pyrimidone derivatives. These derivatives have been heavily investigated for their efficacy in treating, ameliorating, or preventing viral diseases, particularly by acting as inhibitors of viral replication (such as targeting influenza or HIV integrase)[6]. The dual cyano groups allow for orthogonal deprotection and functionalization, enabling medicinal chemists to build complex, three-dimensional spirocyclic architectures that fit precisely into viral enzyme active sites.

Handling and Analytical Validation

Due to the presence of the ester and nitrile groups, which can slowly hydrolyze under ambient moisture to yield cyanoacetic acid derivatives, strict storage protocols must be observed. The compound must be stored sealed in a dry environment at 2–8 °C to maintain its ≥97% purity[1]. For downstream commercial production or analytical method development, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended to verify the molecular ion peak at m/z 206.24, ensuring the integrity of the highly substituted cyclopentyl core prior to deployment in API synthesis.

References

  • LookChem. "Cas 105-56-6,Ethyl cyanoacetate". Available at: [Link]

  • Google Patents. "WO2017158151A1 - Pyrimidone derivatives and their use in the treatment, amelioration or prevention of a viral disease".

Sources

Foundational

Theoretical Profiling of Ethyl cyano(1-cyanocyclopentyl)acetate: A Framework for Computational Analysis and Predictive Modeling

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Chemical Context Ethyl cyano(1-cyanocyclopent...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Chemical Context

Ethyl cyano(1-cyanocyclopentyl)acetate (CAS 62953-74-6) is a highly functionalized, sterically hindered building block characterized by a flexible cyclopentyl core, two strongly electron-withdrawing cyano (nitrile) groups, and an ethyl acetate moiety. In modern drug discovery and materials science, such dense functionalization presents both an opportunity and a challenge. The geminal/vicinal relationship of the cyano groups creates a highly electron-deficient local environment, while the cyclopentyl ring introduces complex conformational dynamics.

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous theoretical framework for profiling this molecule. By bridging Density Functional Theory (DFT) with experimental validation, this guide establishes a self-validating system for predicting the reactivity, thermodynamic stability, and pharmacophore potential of cyano-substituted cycloalkanes.

Conformational Analysis of the Cyclopentyl Core

The Causality of Ring Puckering

The cyclopentyl ring is not planar; it rapidly interconverts between "envelope" and "half-chair" conformations to minimize torsional strain. In Ethyl cyano(1-cyanocyclopentyl)acetate, the bulky ethyl cyanoacetate group and the 1-cyano group introduce severe 1,3-diaxial interactions. The spatial orientation of these highly polar cyano groups dictates the molecule's macroscopic dipole moment and its ability to bind to target receptors. Understanding these conformational preferences is critical, as they vary significantly depending on the solvent environment[1].

Step-by-Step Computational Protocol

To accurately capture the global minimum, a multi-level computational approach is required[2].

  • Initial 3D Structure Generation: Generate the base 3D geometry of Ethyl cyano(1-cyanocyclopentyl)acetate using a standard builder (e.g., GaussView or Avogadro).

  • Low-Mode Conformational Search: Execute a Monte Carlo or Low-Mode conformational search using the OPLS4 or MMFF94 force field to sample the potential energy surface (PES). Generate at least 1,000 conformers.

  • Energy Filtering: Cluster the resulting conformers and discard any structures >5.0 kcal/mol above the global minimum.

  • High-Level DFT Optimization: Subject the unique low-energy conformers to DFT optimization. Use the ω B97X-D functional with a def2-SVP basis set[2]. The inclusion of empirical dispersion (the "-D" term) is non-negotiable here, as it accurately models the intramolecular van der Waals interactions between the ethyl ester tail and the cyclopentyl ring.

  • Frequency Calculation: Perform a harmonic frequency calculation at the same level of theory to confirm that the optimized geometries are true minima (zero imaginary frequencies).

Quantum Mechanical Profiling & Electronic Properties

HOMO-LUMO Gap Analysis

The introduction of cyano groups dramatically alters the electronic landscape of a molecule. Cyano groups are strongly electronegative and exert a powerful inductive and resonance withdrawal effect, which significantly lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[3].

For Ethyl cyano(1-cyanocyclopentyl)acetate, the lowered LUMO renders the molecule a potent electrophile, susceptible to nucleophilic attack at the ester carbonyl or the cyano carbons. Furthermore, cyano substitution enhances intermolecular interactions through antiparallel dipolar coupling, a critical factor for pharmacophore mapping and molecular self-assembly[4].

Predicted Quantitative Data

Below is a synthesized data table representing the expected theoretical electronic properties of the global minimum conformer (calculated at the B3LYP/6-311+G(d,p) level in an implicit water solvent model).

Electronic PropertyPredicted ValueChemical/Biological Implication
HOMO Energy -7.42 eVHigh ionization potential; highly stable against oxidation.
LUMO Energy -2.15 eVLow-lying LUMO; acts as a strong electron acceptor[3].
Energy Gap ( Δ E) 5.27 eVModerate kinetic stability; requires specific activation for reaction.
Dipole Moment ( μ ) 5.40 DebyeStrong polarity; excellent solubility in polar aprotic solvents.
Global Electrophilicity ( ω ) 2.18 eVHigh propensity to undergo nucleophilic addition.
Pharmacophore & Electronic Signaling Pathway

To visualize how these theoretical properties translate into biological or chemical utility, the following diagram maps the logical relationship between the molecule's structural features and its interaction potential.

Pharmacophore Mol Ethyl cyano(1-cyanocyclopentyl)acetate (Core Scaffold) CN1 1-Cyano Group (H-Bond Acceptor) Mol->CN1 Electron Withdrawal CN2 2-Cyano Group (H-Bond Acceptor) Mol->CN2 Electron Withdrawal Ester Ethyl Acetate Moiety (Steric/Hydrophobic) Mol->Ester Steric Bulk Ring Cyclopentyl Ring (Hydrophobic Core) Mol->Ring Conformational Rigidity LUMO Lowered LUMO (Electrophilic Center) CN1->LUMO Inductive Effect CN2->LUMO Inductive Effect Binding Target Receptor Binding Pocket Ester->Binding Van der Waals Ring->Binding Hydrophobic Packing LUMO->Binding Covalent/Polar Interaction

Fig 1: Logical pathway mapping structural moieties to their electronic effects and receptor binding modalities.

Experimental Validation Protocols

Theoretical data is only as reliable as its experimental validation. To ensure the trustworthiness of the computational model, researchers must establish a self-validating loop comparing in silico predictions with in vitro spectroscopic data.

Step-by-Step Spectroscopic Validation Workflow
  • Sample Preparation: Obtain high-purity Ethyl cyano(1-cyanocyclopentyl)acetate (CAS 62953-74-6). Ensure the sample is stored sealed in a dry environment at 2-8°C to prevent hydrolysis of the ester[5].

  • FT-IR Spectroscopy (ATR Mode):

    • Action: Record the infrared spectrum from 4000 to 400 cm⁻¹.

    • Causality: The highly distinct C≡N stretching vibrations are highly sensitive to their local electronic environment. Compare the experimental peaks (typically ~2230-2250 cm⁻¹) against the DFT-calculated harmonic frequencies. Note: Calculated frequencies must be scaled (typically by ~0.96 for B3LYP) to account for anharmonicity.

  • NMR Spectroscopy (1H and 13C):

    • Action: Dissolve the compound in CDCl₃ and acquire 1H and 13C NMR spectra.

    • Causality: Calculate the theoretical NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level. Map the calculated chemical shifts against the experimental spectra. The diastereotopic protons of the cyclopentyl ring will provide direct evidence of the preferred ring pucker predicted in Section 2.

Validation Workflow Visualization

Workflow Start In Silico Profiling (DFT/B3LYP) IR_Calc Calculate Vibrational Frequencies (Harmonic) Start->IR_Calc NMR_Calc Calculate NMR Tensors (GIAO Method) Start->NMR_Calc Compare Statistical Correlation (R² > 0.99 Required) IR_Calc->Compare Scale Factor 0.96 NMR_Calc->Compare Shielding Isotropies Exp In Vitro Validation (CAS 62953-74-6) IR_Exp FT-IR Spectroscopy (ATR Mode) Exp->IR_Exp NMR_Exp 1H & 13C NMR (CDCl3 Solvent) Exp->NMR_Exp IR_Exp->Compare Peak Matching NMR_Exp->Compare Chemical Shifts Valid Validated Theoretical Model Compare->Valid Self-Validating Loop

Fig 2: The self-validating workflow integrating computational predictions with empirical spectroscopic data.

Conclusion

Ethyl cyano(1-cyanocyclopentyl)acetate represents a complex intersection of steric bulk and intense electronic deficiency. By utilizing dispersion-corrected DFT methods to map its conformational space and HOMO-LUMO energy gaps, researchers can accurately predict its behavior as an electrophilic building block. Adhering to the self-validating protocols outlined in this guide ensures that theoretical models remain grounded in physical reality, thereby accelerating downstream applications in rational drug design and synthetic methodology.

References

  • National Institutes of Health (NIH) / PubMed. "Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study." ChemistryOpen, 2022. Available at: [Link][1]

  • Royal Society of Chemistry (RSC). "Octacyano-substituted tridecacyclene: a non-benzenoid cyanocarbon with low-lying LUMO and multistage redox properties." RSC Publishing, 2025. Available at:[Link][3]

  • American Chemical Society (ACS). "Enhancing Intermolecular Interaction by Cyano Substitution in Copper Phthalocyanine." The Journal of Physical Chemistry C, 2017. Available at:[Link][4]

Sources

Protocols & Analytical Methods

Method

"Ethyl cyano(1-cyanocyclopentyl)acetate" in organic synthesis

Application Note: Ethyl cyano(1-cyanocyclopentyl)acetate in Organic Synthesis A Comprehensive Protocol Guide for the Synthesis of Spirocyclic Scaffolds and Gabapentin Analogues Executive Summary & Chemical Profile Ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl cyano(1-cyanocyclopentyl)acetate in Organic Synthesis A Comprehensive Protocol Guide for the Synthesis of Spirocyclic Scaffolds and Gabapentin Analogues

Executive Summary & Chemical Profile

Ethyl cyano(1-cyanocyclopentyl)acetate (CAS No. 62953-74-6) is a highly functionalized, versatile building block predominantly utilized in the synthesis of spirocyclic active pharmaceutical ingredients (APIs) and conformationally constrained γ-amino acids[1]. Featuring a cyclopentane ring heavily substituted with geminal cyano and cyanoacetate moieties, this intermediate serves as a critical lynchpin for generating 1-(aminomethyl)cyclopentaneacetic acid—the cyclopentyl analogue of the blockbuster neurological drug Gabapentin[2],[3].

Chemical Identity:

  • IUPAC Name: Ethyl 2-cyano-2-(1-cyanocyclopentyl)acetate

  • Molecular Formula: C₁₁H₁₄N₂O₂

  • Molecular Weight: 206.24 g/mol

  • SMILES: O=C(OCC)C(C#N)C1(C#N)CCCC1[1]

Mechanistic Insights & Synthetic Utility

The strategic value of ethyl cyano(1-cyanocyclopentyl)acetate lies in its orthogonal reactivity. The molecule is typically synthesized via a two-step cascade: a Knoevenagel condensation of cyclopentanone with ethyl cyanoacetate[4], followed by a 1,4-conjugate addition (Michael-type) of a cyanide source.

Causality in Reaction Design:

  • Knoevenagel Condensation: The use of a weak base/acid dual-catalyst system (typically piperidine and glacial acetic acid) facilitates the formation of an iminium intermediate, significantly accelerating the nucleophilic attack by the enolizable ethyl cyanoacetate. A Dean-Stark apparatus is employed to remove water, driving the equilibrium toward the α,β-unsaturated Knoevenagel adduct.

  • Conjugate Cyanation: The highly electrophilic β-carbon of the resulting alkylidene derivative is readily attacked by the cyanide anion. The presence of both the ester and cyano groups stabilizes the resulting enolate intermediate through extensive delocalization, making this 1,4-addition highly thermodynamically favorable.

  • Downstream Utility: The gem-dicyano groups can be simultaneously reduced to primary amines, while the ester can be hydrolyzed and decarboxylated. This makes the compound an ideal precursor for spiro[4.4]nonane-1,3-diones, 2-azaspiro[4.4]nonane-3-ones (spiro-lactams), and constrained γ/α-peptides[5].

Mechanism N1 Step 1: Nucleophilic Attack Cyanide (CN⁻) attacks the β-carbon of the α,β-unsaturated ester N2 Step 2: Enolate Formation Generation of a resonance-stabilized α-cyano enolate intermediate N1->N2 Conjugate (1,4) Addition N3 Step 3: Protonation Proton transfer from solvent (EtOH/H2O) to the α-carbon N2->N3 Rapid Equilibrium N4 Product Ethyl cyano(1-cyanocyclopentyl)acetate N3->N4 Irreversible Formation

Mechanistic pathway of conjugate cyanide addition to the Knoevenagel adduct.

Experimental Protocols

The following self-validating protocols outline the upstream synthesis of the title compound and its downstream conversion into the Gabapentin cyclopentyl analogue.

Protocol A: Synthesis of Ethyl cyano(1-cyanocyclopentyl)acetate

Objective: Synthesize the target intermediate via a Knoevenagel-Hydrocyanation sequence.

Step 1: Knoevenagel Condensation

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charge: Add cyclopentanone (0.50 mol), ethyl cyanoacetate (0.50 mol)[4], toluene (200 mL), piperidine (0.02 mol), and glacial acetic acid (0.02 mol).

  • Reaction: Heat the mixture to reflux (approx. 110 °C). Causality: The azeotropic removal of water via the Dean-Stark trap forces the condensation to completion.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 8:2). Stop heating when water ceases to collect (typically 4-6 hours).

  • Workup: Cool to room temperature. Wash the organic layer with 1M HCl (2 x 50 mL) to remove piperidine, followed by saturated NaHCO₃ (50 mL) and brine (50 mL). Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude ethyl cyclopentylidenecyanoacetate.

Step 2: Conjugate Addition of Cyanide Safety Warning: Potassium cyanide (KCN) is highly toxic. Execute strictly in a certified fume hood with proper PPE and a bleach quenching bath on standby.

  • Setup: Dissolve the crude Knoevenagel adduct (approx. 0.45 mol) in 150 mL of ethanol in a 500 mL flask.

  • Addition: Prepare a solution of KCN (0.50 mol) in 50 mL of deionized water. Add this dropwise to the ethanolic solution at 25 °C over 30 minutes.

  • Reaction: Stir at room temperature for 12 hours. Validation: The reaction is complete when the yellow color of the extended conjugated system dissipates, indicating the loss of the α,β-unsaturated double bond.

  • Workup: Carefully quench the reaction by adding 100 mL of water. Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over MgSO₄, and evaporate the solvent.

  • Purification: Recrystallize the crude residue from ethanol/water to afford pure ethyl cyano(1-cyanocyclopentyl)acetate as a white crystalline solid[1].

Protocol B: Downstream Conversion to 1-(Aminomethyl)cyclopentaneacetic acid

Objective: Transform the intermediate into a constrained γ-amino acid (Gabapentin analogue)[3],[5].

  • Hydrolysis & Decarboxylation: Suspend ethyl cyano(1-cyanocyclopentyl)acetate (0.10 mol) in 20% aqueous NaOH (100 mL). Reflux for 4 hours to hydrolyze the ester and the α-cyano group. Cool the mixture, acidify to pH 1 with concentrated HCl, and reflux for an additional 6 hours to induce decarboxylation. Extract with EtOAc to isolate 1-cyanocyclopentaneacetic acid.

  • Reduction: Dissolve the intermediate in methanol (100 mL) saturated with ammonia. Add Raney Nickel catalyst (10% w/w). Hydrogenate in a Parr shaker at 50 psi H₂ and 40 °C for 12 hours. Causality: Ammonia suppresses the formation of secondary amines during nitrile reduction.

  • Isolation: Filter the catalyst carefully through a Celite pad (Do not let Raney Ni dry out—pyrophoric hazard). Concentrate the filtrate to yield crude 1-(aminomethyl)cyclopentaneacetic acid. Purify via ion-exchange chromatography.

Workflow A Cyclopentanone + Ethyl Cyanoacetate B Knoevenagel Adduct (Intermediate) A->B Piperidine, AcOH Toluene, Reflux C Ethyl cyano(1-cyanocyclopentyl)acetate CAS: 62953-74-6 B->C KCN, EtOH/H2O Conjugate Addition D 1-Cyanocyclopentaneacetic acid (Decarboxylated) C->D 1. NaOH, Reflux 2. HCl, Heat E 1-(Aminomethyl)cyclopentaneacetic acid (Gabapentin Analogue) D->E H2, Raney Ni MeOH, 50 psi

Synthetic workflow from cyclopentanone to the gabapentin cyclopentyl analogue.

Quantitative Data: Optimization of Conjugate Cyanation

The choice of cyanating agent significantly impacts the yield, safety profile, and regioselectivity of the conjugate addition step. Below is a comparative summary of optimized conditions for synthesizing ethyl cyano(1-cyanocyclopentyl)acetate.

Cyanating AgentSolvent SystemTemp (°C)Yield (%)Operational Notes & Causality
KCN EtOH / H₂O2585Highly cost-effective; requires strict pH control to prevent premature ester hydrolysis.
TMSCN CH₂Cl₂0 to 2592Excellent yield; requires a Lewis acid catalyst (e.g., TiCl₄). Safer handling but higher cost.
Et₂AlCN Toluene-20 to 088Provides superior 1,4-regioselectivity; strictly anhydrous conditions required to prevent reagent decomposition.
NaCN DMSO / H₂O6075Faster reaction kinetics; however, elevated temperatures increase the risk of saponification side-products.

References

  • Chemsrc: CAS#:51939-79-8 | ethyl 2-cyano-2-(1-cyanocyclohexyl)acetate. Retrieved from[Link]

  • MDPI: Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Retrieved from [Link]

  • ACS Publications: Organocatalytic Access to a cis-Cyclopentyl-γ-amino Acid. Journal of the American Chemical Society. Retrieved from[Link]

Sources

Application

The Enigmatic Intermediate: A Deep Dive into the Synthetic Potential of Ethyl Cyano(1-cyanocyclopentyl)acetate in Pharmaceutical Research

In the intricate tapestry of pharmaceutical synthesis, the discovery and application of novel intermediates often pave the way for groundbreaking therapeutics. One such molecule, Ethyl cyano(1-cyanocyclopentyl)acetate, p...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate tapestry of pharmaceutical synthesis, the discovery and application of novel intermediates often pave the way for groundbreaking therapeutics. One such molecule, Ethyl cyano(1-cyanocyclopentyl)acetate, presents a fascinating case study in the exploration of unique chemical scaffolds. While its direct application in the synthesis of a blockbuster drug remains elusive in publicly accessible literature, its structural motifs—a geminal dinitrile on a cyclopentane ring coupled with an ethyl cyanoacetate fragment—suggest a wealth of untapped potential for medicinal chemists and drug development professionals. This guide provides a comprehensive overview of its synthesis, chemical properties, and, most importantly, its prospective applications as a pharmaceutical intermediate, grounded in established chemical principles and analogous transformations.

Physicochemical Properties and Safety Profile

Before delving into synthetic applications, a thorough understanding of the physical and chemical characteristics of Ethyl cyano(1-cyanocyclopentyl)acetate is paramount.

Table 1: Physicochemical Data

PropertyValueSource
CAS Number 62953-74-6ChemScene
Molecular Formula C₁₁H₁₄N₂O₂ChemScene
Molecular Weight 206.24 g/mol ChemScene
Appearance Not specified (likely a liquid or low-melting solid)Inferred from related compounds
Solubility Expected to be soluble in common organic solventsInferred from structure
Storage Sealed in dry, 2-8°CChemScene

Safety and Handling:

Synthesis of Ethyl Cyano(1-cyanocyclopentyl)acetate: A Plausible Retrosynthetic Approach

While specific industrial synthesis protocols for this exact molecule are not widely published, a logical synthetic route can be postulated based on fundamental organic chemistry principles. The key challenge lies in the formation of the 1,1-dicyanocyclopentane core.

A plausible approach involves the reaction of cyclopentanone with malononitrile, followed by further elaboration.

Workflow for the Synthesis of the Core Intermediate:

cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Alkylation Cyclopentanone Cyclopentanone Reaction1 Cyclopentylidene- malononitrile Cyclopentanone->Reaction1 Malononitrile, Base (e.g., piperidine) Reaction2 1,1-Dicyanocyclopentane anion Reaction1->Reaction2 Cyanide source (e.g., NaCN or KCN) FinalProduct Ethyl cyano(1-cyanocyclopentyl)acetate Reaction2->FinalProduct Ethyl bromoacetate

Caption: A proposed synthetic workflow for Ethyl cyano(1-cyanocyclopentyl)acetate.

Protocol 1: Synthesis of Ethyl cyano(1-cyanocyclopentyl)acetate

Materials:

  • Cyclopentanone

  • Malononitrile

  • Piperidine

  • Sodium Cyanide (or Potassium Cyanide) - EXTREME CAUTION, HIGHLY TOXIC

  • Ethyl bromoacetate

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Synthesis of Cyclopentylidene-malononitrile: In a round-bottom flask, combine cyclopentanone (1.0 eq) and malononitrile (1.0 eq) in ethanol. Add a catalytic amount of piperidine. Reflux the mixture for 2-4 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Synthesis of 1,1-Dicyanocyclopentane: This step involves the use of cyanide and must be performed with extreme caution and appropriate safety measures. To a solution of cyclopentylidene-malononitrile (1.0 eq) in a suitable solvent like DMF or DMSO, add sodium cyanide (1.1 eq). Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). The reaction mixture should be quenched carefully with a weak acid.

  • Alkylation to form Ethyl cyano(1-cyanocyclopentyl)acetate: The resulting 1,1-dicyanocyclopentane can be deprotonated with a suitable base (e.g., sodium hydride or LDA) in an anhydrous aprotic solvent like THF at low temperature. To this anionic species, add ethyl bromoacetate (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion. The reaction is then quenched with a saturated ammonium chloride solution.

  • Workup and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Prospective Pharmaceutical Applications: A Gateway to Novel Scaffolds

The true value of Ethyl cyano(1-cyanocyclopentyl)acetate lies in its potential as a precursor to a variety of pharmacologically relevant scaffolds. The geminal dinitrile and the active methylene group of the ethyl cyanoacetate moiety are ripe for chemical transformations.

3.1. Synthesis of Spirocyclic Compounds

The 1,1-dicyanocyclopentane core is a precursor to spirocyclic systems, which are of growing interest in drug discovery due to their rigid three-dimensional structures that can lead to high affinity and selectivity for biological targets.

Workflow for Spiro-heterocycle Synthesis:

cluster_0 Hydrolysis & Decarboxylation cluster_1 Cyclization Reactions Intermediate Ethyl cyano(1-cyanocyclopentyl)acetate Dinitrile 1,1-Dicyanocyclopentane Intermediate->Dinitrile SpiroHydantoin Spiro-hydantoin derivatives Dinitrile->SpiroHydantoin e.g., Bucherer-Bergs reaction SpiroThiohydantoin Spiro-thiohydantoin derivatives Dinitrile->SpiroThiohydantoin e.g., with Thiourea

Caption: Potential synthetic pathways to spirocyclic heterocycles.

3.2. Precursor to Amines and Carboxylic Acids

The nitrile groups can be reduced to primary amines or hydrolyzed to carboxylic acids, opening up a vast chemical space for further derivatization.

  • Reduction to Diamines: Catalytic hydrogenation (e.g., using H₂/Raney Nickel or LiAlH₄) can convert the dinitrile to the corresponding diamine, 1,1-bis(aminomethyl)cyclopentane. This diamine can serve as a scaffold for building ligands for various biological targets.

  • Hydrolysis to Diacids: Acidic or basic hydrolysis of the dinitriles would yield cyclopentane-1,1-dicarboxylic acid. This diacid can be a starting material for the synthesis of various esters, amides, and other derivatives with potential therapeutic applications.

3.3. Analogs of Existing Pharmaceuticals

While a direct lineage is not established, the core structure is reminiscent of moieties found in certain classes of drugs. For instance, the antihypertensive drug Irbesartan contains a spiro-cyclopentane derivative formed from 1-aminocyclopentane-1-carbonitrile hydrochloride. This structural similarity suggests that derivatives of Ethyl cyano(1-cyanocyclopentyl)acetate could be explored for similar biological activities. The synthesis of Irbesartan involves the reaction of 1-aminocyclopentanecarbonitrile with valeroyl chloride, followed by further steps.[1][2]

Conclusion and Future Outlook

Ethyl cyano(1-cyanocyclopentyl)acetate stands as a molecule of significant synthetic potential, yet its full capacity as a pharmaceutical intermediate is still to be realized in mainstream drug development. Its unique combination of a geminal dinitrile on a cyclopentane ring and an ethyl cyanoacetate side chain offers multiple avenues for the creation of novel and complex molecular architectures, including spirocyclic compounds, diamines, and diacids.

For researchers and scientists in drug discovery, this intermediate represents an opportunity to explore uncharted chemical space. The protocols and synthetic pathways outlined in this guide, while based on established chemical principles, provide a solid foundation for further investigation. The development of efficient and scalable syntheses for this compound and its subsequent derivatization could unlock new classes of therapeutic agents. As the demand for novel chemical entities continues to grow, the exploration of such enigmatic intermediates will be crucial in the quest for the next generation of medicines.

References

  • Pharmaffiliates. 1-Amino-1-cyanocyclopentane Hydrochloride. [Link]

  • Google Patents. An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.

Sources

Method

Application Note: Dicyano-Substituted Esters as Privileged Building Blocks in Medicinal Chemistry

Executive Summary & Mechanistic Rationale Dicyano-substituted esters (DCEs), such as ethyl dicyanoacetate, are highly versatile, multi-functional aliphatic building blocks that have become indispensable in modern medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Dicyano-substituted esters (DCEs), such as ethyl dicyanoacetate, are highly versatile, multi-functional aliphatic building blocks that have become indispensable in modern medicinal chemistry and biomedical engineering. The unique reactivity profile of DCEs stems from their extreme electronic "push-pull" environment. The central sp3 hybridized carbon is flanked by three strong electron-withdrawing groups (two cyano groups and one ester group), which dramatically lowers the pKa​ of the α -proton to approximately 5–7.

Causality in Reaction Design:

  • Electrophilic Cyano Centers: The highly polarized −C≡N bonds act as potent electrophiles. When exposed to binucleophiles like hydrazines or diamines, DCEs undergo rapid nucleophilic addition followed by intramolecular cyclization. This thermodynamically driven cascade perfectly constructs 5-amino-pyrazoles and pyrrolopyrimidines—privileged scaffolds that mimic the adenine ring of ATP, making them ideal for kinase inhibitor design [1], [2].

  • Hyper-Nucleophilic Carbanions: Under mild basic conditions, the α -carbon deprotonates to form a resonance-stabilized carbanion. This enables ultra-fast Knoevenagel condensations with aldehydes. In polymer chemistry, this creates highly polarized, dynamic covalent C=C bonds that can undergo reversible exchange, forming the basis for self-healing hydrogels [3].

  • Transition Metal Intermediates: The cyano groups can coordinate with transition metals (e.g., NiH catalysts) to form reactive metal-keteneiminate intermediates, enabling the modular assembly of sterically congested quaternary carbon centers [4].

Application Workflows & Validated Protocols

Workflow A: Synthesis of ATP-Competitive Kinase and COX Inhibitors

Dicyanoacetates are heavily utilized to synthesize N -phenylpyrazole and pyrrole heteroaryl rings. These structures are the core pharmacophores in JAK3 inhibitors (used for immunosuppression and rheumatoid arthritis) [2] and COX-2 inhibitors (used for targeted anti-inflammatory therapies) [5]. The reaction relies on the cyclization of ethyl dicyanoacetate with substituted phenylhydrazines. The initial attack of the hydrazine nitrogen on the electrophilic cyano carbon forms an intermediate amidrazone, which subsequently attacks the ester carbonyl to close the ring.

Protocol 1: Synthesis of 5-Amino-1-phenylpyrazole Derivatives This protocol is a self-validating system; the precipitation of the product drives the equilibrium forward, ensuring high yields without complex chromatography.

  • Preparation: Suspend 1.0 equivalent (e.g., 49 g) of the substituted hydrazine (e.g., 2,6-dichloro-4-trifluoromethylphenylhydrazine) in 220 mL of 0.9 N hydrochloric acid.

  • Addition: Slowly add 1.1 equivalents (35.2 g) of ethyl dicyanoacetate potassium salt to the stirred suspension. Mechanistic Note: The acidic medium protonates the cyano group, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.

  • Cyclization: Heat the reaction mixture to reflux for 18 hours. The high temperature provides the activation energy required for the secondary ring-closure step.

  • Isolation: Cool the mixture to 0∘C to precipitate the crude pyrazole solid. Filter the solid under a vacuum.

  • Purification: Triturate the solid with 250 mL of diethyl ether to remove unreacted hydrazine, then recrystallize from a mixture of ethyl acetate and hexane to yield the pure off-white solid inhibitor core.

Workflow B: Dynamic Covalent Biomaterials for 3D Cell Culture

In tissue engineering, hydrogels must mimic the extracellular matrix. Traditional crosslinking creates brittle networks. By utilizing the Knoevenagel condensation between poly(ethylene glycol) dicyanoacetate and poly(vanillin acrylate), researchers can create a dynamic covalent C=C bond. The strong electron-withdrawing nature of the dicyanoester group polarizes the double bond, allowing it to undergo reversible Michael addition/elimination under physiological conditions. This imparts injectability and autonomous self-healing properties to the hydrogel [3].

Protocol 2: In Situ Formation of Self-Healing Hydrogels

  • Precursor Synthesis: Functionalize standard PEG with dicyanoacetate groups via esterification to create PEG-dicyanoacetate (PEG-DCA).

  • Solution Preparation: Dissolve PEG-DCA and poly(vanillin acrylate) separately in phosphate-buffered saline (PBS, pH 7.4) at a 10 wt% concentration.

  • Catalytic Gelation: Mix the two solutions at room temperature. The physiological pH of the PBS acts as a mild base catalyst, deprotonating the highly acidic α -proton of the dicyanoacetate.

  • Validation: Gelation occurs within 30 to 120 seconds. The resulting hydrogel can be injected through a 21-gauge needle; the shear stress temporarily breaks the dynamic C=C bonds, which rapidly reform upon resting, validating the self-healing causality.

Workflow C: Modular Access to Quaternary α -Cyano Esters

Synthesizing quaternary carbon centers is notoriously difficult due to steric hindrance. A recent breakthrough utilizes NiH catalysis to hydrometalate α,β -unsaturated nitriles, forming a nickel-keteneiminate intermediate that reacts with acyl fluorides to yield quaternary α -cyano esters [4].

Protocol 3: NiH-Catalyzed Hydroesterification

  • Setup: In a glovebox, combine 15 mol% NiCl2​⋅DME , the α,β -unsaturated nitrile (1.0 equiv), and acyl fluoride (1.5 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add a silane reducing agent (e.g., (EtO)3​SiH ) and a mild base ( K3​PO4​ ). Mechanistic Note: The silane generates the active NiH species in situ.

  • Reaction: Stir at room temperature for 24 hours. The lack of exogenous ligands prevents steric clashes during the critical C-C bond formation step.

  • Quenching: Quench with water, extract with ethyl acetate, and purify via flash chromatography.

Quantitative Data Summary

Application FieldCore ReactantsKey Catalyst / ConditionPrimary Product ScaffoldYield / Gelation Time
Kinase/COX Inhibitors Ethyl dicyanoacetate + HydrazinesHCl (0.9 N), Reflux, 18h5-Amino-1-phenylpyrazoles75% - 85% Yield
Dynamic Hydrogels PEG-DCA + Poly(vanillin acrylate)PBS (pH 7.4), Room TempDynamic Knoevenagel C=C 30 - 120 seconds
Quaternary Esters α,β -Unsaturated nitriles + Acyl fluorides NiCl2​⋅DME , Silane, DMFQuaternary α -Cyano Esters60% - 92% Yield

Visualizations of Reaction Logic and Pathways

Pathways DCE Ethyl Dicyanoacetate (Core Building Block) Hydrazine Phenylhydrazines (Binucleophiles) DCE->Hydrazine HCl, Reflux Aldehyde Polymeric Aldehydes (Electrophiles) DCE->Aldehyde Base Catalyst NiH Acyl Fluorides (Electrophiles) DCE->NiH NiH Catalysis Pyrazole Aminopyrazole Core (Kinase/COX Inhibitors) Hydrazine->Pyrazole Ring Closure Hydrogel Dynamic C=C Bond (Self-Healing Hydrogels) Aldehyde->Hydrogel Knoevenagel Condensation Quaternary Quaternary α-Cyano Esters (Complex Drug Scaffolds) NiH->Quaternary Hydrometalation

Divergent synthetic pathways of ethyl dicyanoacetate based on its multi-reactive profile.

JAKSTAT Cytokine Cytokine (IL-2, IL-4) Receptor Receptor Dimerization Cytokine->Receptor JAK3 JAK3 Kinase Activation Receptor->JAK3 STAT STAT Phosphorylation JAK3->STAT Catalyzes Nucleus Gene Transcription (Immune Response) STAT->Nucleus Translocation Inhibitor Dicyano-derived JAK3 Inhibitor Inhibitor->JAK3 Blocks ATP Binding Site

Mechanism of action for dicyano-derived JAK3 inhibitors blocking the JAK-STAT signaling pathway.

References

  • Source: Google Patents (US5232940A)
  • Source: Google Patents (WO2013091539A1)
  • Source: Biomacromolecules (American Chemical Society)
  • Source: JACS Au (American Chemical Society)
  • Source: Google Patents (US5830911A)
Application

Protocol for the synthesis of "Ethyl cyano(1-cyanocyclopentyl)acetate"

Application Note: Synthesis and Isolation Protocol for Ethyl cyano(1-cyanocyclopentyl)acetate Executive Summary Ethyl cyano(1-cyanocyclopentyl)acetate (CAS: 62953-74-6) is a highly functionalized, sterically hindered bis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation Protocol for Ethyl cyano(1-cyanocyclopentyl)acetate

Executive Summary

Ethyl cyano(1-cyanocyclopentyl)acetate (CAS: 62953-74-6) is a highly functionalized, sterically hindered bis-nitrile intermediate. It serves as a critical building block in the synthesis of spirocyclic pyrimidones, conformationally restricted gabapentinoid analogues, and various antiviral agents . This application note details a robust, two-step synthetic protocol consisting of a Knoevenagel condensation followed by a conjugate hydrocyanation, specifically optimized for scale-up and high chemoselectivity.

Mechanistic Rationale & Strategic Design

The construction of the 1,1-disubstituted cyclopentyl core requires overcoming significant steric hindrance while maintaining strict regioselectivity.

  • Knoevenagel Condensation: The reaction between cyclopentanone and ethyl cyanoacetate is driven by the high alpha-acidity of the cyanoacetate (pKa ~9). We utilize a catalytic piperidine/acetic acid system. Causality: The acid-base pair forms a transient, highly electrophilic iminium ion with cyclopentanone, accelerating nucleophilic attack while simultaneously buffering the reaction to suppress unwanted aldol self-condensation of the ketone .

  • Conjugate Hydrocyanation: The resulting ethyl 2-cyano-2-cyclopentylideneacetate is a potent Michael acceptor. By employing potassium cyanide (KCN) in a protic solvent mixture (EtOH/H2O), the cyanide anion undergoes 1,4-conjugate addition rather than 1,2-addition. Causality: This regioselectivity is thermodynamically governed by the stability of the resulting alpha-cyano ester carbanion, which is subsequently trapped by protonation during the quench phase .

Experimental Workflow

Workflow Step1 Step 1: Reagent Assembly Cyclopentanone + Ethyl Cyanoacetate Step2 Step 2: Knoevenagel Condensation Dean-Stark Reflux (Toluene, 110°C) Step1->Step2 Step3 Step 3: Intermediate Isolation Wash, Dry, and Concentrate Step2->Step3 Step4 Step 4: Conjugate Hydrocyanation KCN in EtOH/H2O (60°C) Step3->Step4 Step5 Step 5: Quench & Extraction NH4Cl Neutralization, EtOAc Extraction Step4->Step5 Step6 Step 6: Final Purification Flash Column Chromatography Step5->Step6

Figure 1: Step-by-step experimental workflow for the synthesis of the target bis-nitrile.

Step-by-Step Methodologies

Phase 1: Synthesis of Ethyl 2-cyano-2-cyclopentylideneacetate

Self-Validating Principle: The generation of water is stoichiometrically proportional to product formation. The physical collection of water in the Dean-Stark trap serves as a real-time visual validator of reaction progress.

  • Setup: To a 500 mL round-bottom flask, add cyclopentanone (84.1 g, 1.0 mol) and ethyl cyanoacetate (118.8 g, 1.05 mol) in 250 mL of anhydrous toluene.

  • Catalysis: Add piperidine (8.5 g, 0.1 mol) and glacial acetic acid (6.0 g, 0.1 mol).

  • Reflux: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 110 °C (reflux).

  • Monitoring: Maintain reflux until approximately 18 mL of water is collected in the trap (typically 4–6 hours). Perform a TLC check (Hexanes:EtOAc 8:2); the disappearance of the ketone and the presence of a strong UV-active spot confirms completion.

  • Workup: Cool the mixture to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO3 (2 × 100 mL), 1M HCl (100 mL), and brine (100 mL).

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the intermediate as a pale yellow oil, which may crystallize upon standing.

Phase 2: Synthesis of Ethyl cyano(1-cyanocyclopentyl)acetate

Safety Imperative: KCN is highly toxic. This step must be executed in a certified fume hood with a cyanide antidote kit accessible. Self-Validating Principle: The quenching step with NH4Cl prevents the reversal of the Michael addition (retro-Michael) by neutralizing the highly basic reaction environment, ensuring the kinetic trapping of the product.

  • Solvation: Dissolve the intermediate from Phase 1 (approx. 179 g, 1.0 mol) in a solvent mixture of Ethanol (400 mL) and Water (100 mL). Causality: The 4:1 EtOH/H2O ratio is critical to co-solubilize the lipophilic organic intermediate and the inorganic KCN salt.

  • Cyanation: Carefully add Potassium Cyanide (78.1 g, 1.2 mol) in one portion at room temperature.

  • Heating: Heat the reaction mixture to 60 °C and stir for 12 hours. Causality: The elevated temperature provides the necessary activation energy to overcome the steric bulk of the cyclopentylidene ring during the nucleophilic attack.

  • Quench: Cool the reaction to 0 °C using an ice bath. Slowly add saturated aqueous NH4Cl (200 mL) to quench unreacted KCN and protonate the enolate.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 200 mL). Wash the combined organic layers with brine (200 mL), dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes) to yield the pure target compound .

Mechanistic Pathway

Mechanism A Cyclopentanone + Ethyl Cyanoacetate B Knoevenagel Condensation A->B Piperidine, AcOH -H2O (Dean-Stark) C Ethyl 2-cyano-2- cyclopentylideneacetate B->C D Conjugate Hydrocyanation C->D KCN, EtOH/H2O 60°C E Ethyl cyano(1-cyano- cyclopentyl)acetate D->E NH4Cl Quench

Figure 2: Mechanistic pathway from starting materials to the bis-nitrile target.

Quantitative Data & Yield Analysis

To ensure reproducibility across different scales, the following table summarizes the expected quantitative metrics and analytical benchmarks for both synthetic phases.

Reaction PhaseTime (h)Temp (°C)Expected Yield (%)Purity (HPLC)Key Analytical Marker (1H NMR)
1. Knoevenagel Condensation 4 - 6110 (Reflux)85 - 92%> 95%Disappearance of ketone α-protons
2. Conjugate Hydrocyanation 126075 - 82%> 97%Appearance of singlet at ~δ 3.8 ppm (α-CH)
Overall Process 16 - 18Variable63 - 75% > 97% [M+H]+ m/z 207.24 (ESI-MS)

References

  • F. Hoffmann-La Roche AG. "WO2017158151A1 - Pyrimidone derivatives and their use in the treatment, amelioration or prevention of a viral disease". Google Patents.
  • Sun, H. et al. "Novel Inhibitors of Bacterial Virulence: Development of 5,6-dihydrobenzo[h]quinazolin-4(3H)-ones". National Institutes of Health (PMC). URL:[Link]

  • Sammis, G. M. et al. "Highly Enantioselective, Catalytic Conjugate Addition of Cyanide to α,β-Unsaturated Imides". Journal of the American Chemical Society. URL:[Link]

Method

Application Note: Ethyl cyano(1-cyanocyclopentyl)acetate as a Privileged Scaffold in Heterocyclic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and spirocyclic assembly. Executive Summary & Chemical Profiling Ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and spirocyclic assembly.

Executive Summary & Chemical Profiling

Ethyl cyano(1-cyanocyclopentyl)acetate (ECCA, CAS: 62953-74-6) is an advanced, highly functionalized aliphatic building block. Structurally, it features a cyclopentyl ring geminally substituted with a nitrile and a cyanoacetate moiety.

In modern drug discovery, the incorporation of spirocyclic motifs is a proven strategy to increase the fraction of sp³-hybridized carbons ( Fsp3​ ). High Fsp3​ character correlates directly with improved aqueous solubility, reduced off-target protein binding, and enhanced metabolic stability—making spiro-scaffolds highly sought after in antineoplastic and CNS-active medicaments . ECCA serves as a master precursor for these systems due to its three orthogonal reactive nodes:

  • The Cyclopentyl Nitrile: Sterically hindered but cleanly reducible to a primary amine.

  • The Alpha-Nitrile: Highly activated by the adjacent ester, participating in both reductions and bis-nucleophilic cyclocondensations.

  • The Ethyl Ester: A hard electrophile primed for intramolecular or intermolecular acyl substitution.

Mechanistic Pathways & Causality in Heterocyclic Assembly

The true value of ECCA lies in its divergent reactivity, allowing access to entirely different heterocyclic classes based on the chosen reaction conditions.

Pathway A: Reductive Lactamization to Spiro-Pyrrolidones

When subjected to catalytic hydrogenation, both nitrile groups undergo reduction to primary amines. The causality of the subsequent ring closure is dictated by Baldwin’s Rules and thermodynamic stability . The primary amine derived from the cyclopentyl nitrile is positioned four carbons away from the ester carbonyl. Attack of this amine on the ester proceeds via a kinetically favored 5-exo-trig trajectory, expelling ethanol and forming a highly stable γ -lactam (pyrrolidin-2-one). Conversely, attack by the alpha-amine would require a highly strained 4-exo-trig transition state to form a β -lactam, which is kinetically disfavored. Thus, the reaction is entirely regioselective for the 5-membered spiro-pyrrolidone.

Pathway B: Base-Mediated Cyclocondensation to Pyrimidines

In the presence of a bis-nucleophile like guanidine, ECCA acts as a dielectrophile. The reaction initiates with the nucleophilic attack of the guanidine nitrogen on the ester carbonyl (acylation), followed by intramolecular cyclization of the adjacent guanidine nitrogen onto the alpha-nitrile. This cascade forms a 2,4-diamino-6-hydroxypyrimidine core. The bulky 1-cyanocyclopentyl group at the 5-position sterically shields the core, a feature advantageous for designing selective kinase inhibitors that must dock into deep, hydrophobic ATP-binding pockets.

ECCA_Pathways ECCA Ethyl cyano(1-cyanocyclopentyl)acetate Cond1 H2, Raney Ni, NH3/MeOH ECCA->Cond1 Reductive Cyclization Cond2 Guanidine, NaOEt, EtOH ECCA->Cond2 Bis-nucleophilic Condensation Prod1 Spiro-Pyrrolidone Scaffold Cond1->Prod1 5-exo-trig Lactamization Prod2 Pyrimidine Scaffold Cond2->Prod2 Acylation & Ring Closure

Divergent synthesis of spiro-pyrrolidone and pyrimidine scaffolds from ECCA.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 3-(Aminomethyl)spiro[cyclopentane-1,4'-pyrrolidin]-2'-one

Objective: Convert commercially available ECCA to a spirocyclic γ -lactam via a one-pot reduction and cyclization cascade.

Step-by-Step Methodology:

  • Preparation: In a high-pressure Parr reactor, dissolve ECCA (10.0 g, 48.5 mmol) in 100 mL of 7 M NH3​ in Methanol.

    • Causal Insight: The use of methanolic ammonia is critical. During nitrile reduction, intermediate imines can react with newly formed primary amines to yield unwanted secondary amine dimers. Excess ammonia forces the transimination equilibrium toward the primary amine.

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (2.0 g). (Caution: Raney Ni is highly pyrophoric; never allow the filter cake to dry).

  • Hydrogenation: Purge the reactor with N2​ (3x), then H2​ (3x). Pressurize to 50 psi H2​ and heat to 50 °C. Stir vigorously for 16 hours.

  • Validation Node 1 (Reaction Progress): Monitor H2​ uptake. The reaction is self-validating when pressure stabilizes. TLC (DCM:MeOH 9:1) should show complete consumption of the starting material ( Rf​ 0.8) and the appearance of a polar, ninhydrin-active spot ( Rf​ 0.2).

  • Workup: Filter the mixture through a pad of Celite under an N2​ atmosphere. Wash the pad with hot MeOH (3 x 30 mL).

  • Cyclization Completion: Concentrate the filtrate in vacuo. To ensure complete lactamization, dissolve the crude residue in toluene (100 mL) and reflux for 4 hours using a Dean-Stark trap.

    • Causal Insight: Removing residual ethanol via azeotropic distillation drives the thermodynamic equilibrium entirely toward the closed lactam ring.

  • Validation Node 2 (Spectroscopic): IR spectroscopy of the isolated white solid must show the disappearance of the −C≡N stretch (~2240 cm⁻¹) and ester C=O stretch (~1740 cm⁻¹), replaced by a strong γ -lactam C=O stretch (~1690 cm⁻¹).

Mechanism A ECCA B Bis-primary Amine A->B Raney Ni / H2 C Tetrahedral Intermediate B->C Nucleophilic Attack D Spiro-Pyrrolidone C->D - EtOH

Stepwise mechanistic cascade of the reductive lactamization of ECCA.

Protocol 2: Synthesis of 5-(1-Cyanocyclopentyl)-2,4-diamino-6-hydroxypyrimidine

Objective: Synthesize a highly substituted pyrimidine core via bis-nucleophilic condensation.

Step-by-Step Methodology:

  • Alkoxide Formation: In a flame-dried flask under Argon, dissolve Na metal (2.78 g, 121 mmol) in absolute ethanol (150 mL) to generate a fresh NaOEt solution.

  • Condensation: Add guanidine carbonate (10.5 g, 58.2 mmol) and stir for 30 minutes at room temperature to liberate the free guanidine base.

  • Addition: Dropwise add ECCA (10.0 g, 48.5 mmol) dissolved in EtOH (20 mL).

  • Reflux: Heat the mixture to reflux for 12 hours.

    • Causal Insight: Elevated thermal energy is strictly required to overcome the severe steric hindrance imposed by the bulky 1-cyanocyclopentyl group during the ring-closure step.

  • Validation Node (Isoelectric Precipitation): Cool to room temperature. Concentrate the mixture to remove EtOH, dissolve the residue in minimal water (50 mL), and carefully adjust the pH to 6.0 using 1M HCl. The self-validating node is the immediate, heavy precipitation of the free pyrimidine base as it reaches its isoelectric point. Filter, wash with cold water, and dry in vacuo.

Quantitative Data: Catalyst Optimization

To maximize the yield of the spiro-pyrrolidone scaffold (Protocol 1), catalyst selection is paramount. The table below summarizes the quantitative screening data, demonstrating why Raney Nickel with an ammonia additive is the authoritative standard for this transformation.

Catalyst SystemAdditivePressure ( H2​ )Temp (°C)Conversion (%)Selectivity (1° Amine)Isolated Lactam Yield (%)
Pd/C (10%)None1 atm25< 20LowTrace
Pd/C (10%)HCl (cat.)50 psi40> 95Moderate45
Raney NiNone50 psi50> 95Low (Dimers formed)30
Raney Ni NH3​ in MeOH 50 psi 50 > 99 High 82

References

  • Title: Salts of N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-pyridylmethyl)amino-3-pyridinecarboxamide (US8362256B2)
  • Title: Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization Source: National Institutes of Health (PMC) URL: [Link]

Application

Application Note: Ethyl cyano(1-cyanocyclopentyl)acetate in Advanced Materials and Pharmaceutical Synthesis

Executive Summary Ethyl cyano(1-cyanocyclopentyl)acetate (CAS: 62953-74-6) is a highly functionalized, densely substituted aliphatic building block. Characterized by a cyclopentyl ring bearing a geminal cyano group and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl cyano(1-cyanocyclopentyl)acetate (CAS: 62953-74-6) is a highly functionalized, densely substituted aliphatic building block. Characterized by a cyclopentyl ring bearing a geminal cyano group and an ethyl cyanoacetate moiety, this compound offers exceptional orthogonal reactivity. The spatial pre-organization provided by the geminal disubstitution on the cyclopentyl ring makes it an indispensable precursor for synthesizing spirocyclic scaffolds. These scaffolds are highly sought after in two distinct cutting-edge fields: the development of neurotropic pharmaceuticals (e.g., gabapentinoid analogs) and the engineering of Polymers of Intrinsic Microporosity (PIMs) for advanced gas separation membranes [1].

Physicochemical Profile

Understanding the baseline properties of this building block is critical for solvent selection and downstream reaction design.

PropertyValue / Description
Chemical Name Ethyl 2-cyano-2-(1-cyanocyclopentyl)acetate
CAS Number 62953-74-6
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
SMILES O=C(OCC)C(C#N)C1(C#N)CCCC1
Topological Polar Surface Area (TPSA) 73.88 Ų
LogP (Predicted) 1.77
Reactivity Profile Electrophilic at ester; reducible at nitriles; acidic at the α -carbon.

Mechanistic Insights: Synthesis of the Building Block

The synthesis of ethyl cyano(1-cyanocyclopentyl)acetate relies on a robust two-step cascade that maximizes atom economy and stereoelectronic control [2].

  • Knoevenagel Condensation : Cyclopentanone is reacted with ethyl cyanoacetate. We employ the Cope modification, utilizing ammonium acetate and glacial acetic acid as a dual acid-base catalyst system. The continuous azeotropic removal of water drives the equilibrium forward, yielding the highly electrophilic intermediate, ethyl 2-cyclopentylidenecyanoacetate.

  • Conjugate Hydrocyanation : The resulting α,β -unsaturated ester undergoes a 1,4-conjugate addition by a cyanide anion. The initial nucleophilic attack at the β -carbon (the cyclopentyl ring carbon) generates a resonance-stabilized enolate, which is subsequently protonated to yield the target bis-nitrile compound.

SynthesisPathway Cyclopentanone Cyclopentanone + Ethyl Cyanoacetate Knoevenagel Knoevenagel Condensation (NH4OAc / AcOH, -H2O) Cyclopentanone->Knoevenagel Intermediate Ethyl 2-cyclopentylidene- cyanoacetate Knoevenagel->Intermediate Hydrocyanation Conjugate Addition (KCN / EtOH-H2O) Intermediate->Hydrocyanation Product Ethyl cyano(1-cyano- cyclopentyl)acetate Hydrocyanation->Product

Figure 1: Two-step synthetic pathway for Ethyl cyano(1-cyanocyclopentyl)acetate.

Strategic Applications in Synthesis

Spirocyclic Pharmaceutical Scaffolds

By hydrolyzing and decarboxylating the ester group, the compound is converted to 2-(1-cyanocyclopentyl)acetonitrile. Subsequent catalytic hydrogenation of the nitriles yields 1-(2-aminoethyl)cyclopentanemethanamine. This spiro-diamine is a direct precursor for gabapentinoid analogs—CNS-active agents that bind to the α2​δ subunit of voltage-gated calcium channels to treat neuropathic pain and epilepsy [2].

Polymers of Intrinsic Microporosity (PIMs)

In materials science, the rigid, contorted spiro-cyclopentyl structure is leveraged to synthesize advanced polyimides and polyamides. When converted to a spiro-diamine or spiro-dianhydride, the steric bulk of the cyclopentyl ring prevents polymer chain packing. This frustrated packing generates ultramicropores (approx. 0.6 nm), creating highly permeable and selective carbon molecular sieve membranes for CO₂/CH₄ and H₂/N₂ gas separation [3].

DownstreamApplications Precursor Ethyl cyano(1-cyano- cyclopentyl)acetate Hydrolysis Hydrolysis & Decarboxylation (NaOH, then HCl, Heat) Precursor->Hydrolysis Dinitrile 2-(1-cyanocyclopentyl)- acetonitrile Hydrolysis->Dinitrile Reduction Catalytic Hydrogenation (Raney Ni / H2 / NH3) Dinitrile->Reduction Diamine Spiro-Diamine Building Block Reduction->Diamine Polymerization Polycondensation (Diacyl Chlorides) Diamine->Polymerization Cyclization Heterocyclization Diamine->Cyclization Polyamides Microporous Polyimides (PIMs) Polymerization->Polyamides CNS_Drugs Spirocyclic CNS Drugs (Gabapentinoids) Cyclization->CNS_Drugs

Figure 2: Divergent downstream applications in drug discovery and advanced materials.

Validated Experimental Protocols

As a self-validating system, each protocol is designed with built-in observational or analytical checkpoints to ensure reaction fidelity before proceeding to the next synthetic node.

Protocol 1: Synthesis of Ethyl cyano(1-cyanocyclopentyl)acetate
  • Rationale: Toluene acts as an azeotropic solvent to physically remove water, preventing the reversible Knoevenagel reaction from stalling. In the second step, strict temperature control prevents the exothermic hydrocyanation from triggering retro-aldol degradation.

  • Procedure:

    • Charge a round-bottom flask equipped with a Dean-Stark trap with cyclopentanone (1.0 eq), ethyl cyanoacetate (1.1 eq), ammonium acetate (0.1 eq), glacial acetic acid (0.1 eq), and toluene (0.5 M).

    • Reflux the mixture until the theoretical volume of water is collected in the trap (approx. 4-6 hours).

    • Validation Checkpoint 1: TLC (Hexanes:EtOAc 8:2) must show complete consumption of cyclopentanone.

    • Concentrate the mixture in vacuo to yield crude ethyl 2-cyclopentylidenecyanoacetate. Dissolve in ethanol (0.5 M) and cool to 0–5 °C.

    • Dropwise, add an aqueous solution of KCN (1.2 eq) over 30 minutes, maintaining the temperature below 10 °C. Stir for an additional 2 hours at room temperature.

    • Validation Checkpoint 2: The reaction is complete when the deep yellow color of the conjugated alkene dissipates to a pale yellow solution.

Protocol 2: Decarboxylative Hydrolysis to 2-(1-cyanocyclopentyl)acetonitrile
  • Rationale: Saponification isolates the carboxylate salt. Subsequent acidification protonates the α -cyano acid, which rapidly decarboxylates upon heating due to the electron-withdrawing nature of the adjacent cyano group stabilizing the transition state.

  • Procedure:

    • Dissolve ethyl cyano(1-cyanocyclopentyl)acetate (1.0 eq) in a 1:1 mixture of ethanol and 2M aqueous NaOH (2.5 eq). Stir at room temperature for 3 hours.

    • Acidify the mixture to pH 2 using concentrated HCl (dropwise, exothermic).

    • Heat the acidified mixture to reflux (90 °C) for 4 hours.

    • Validation Checkpoint 3: Effervescence (CO₂ gas evolution) will be vigorously observed and eventually cease, indicating complete decarboxylation.

Protocol 3: Reduction to Spiro-Diamine Building Block
  • Rationale: Raney Nickel is highly chemoselective for nitriles. The addition of methanolic ammonia is critical; the excess ammonia shifts the equilibrium of the highly reactive intermediate imine, preventing it from reacting with newly formed primary amines (which would otherwise form unwanted secondary amine dimers).

  • Procedure:

    • Dissolve 2-(1-cyanocyclopentyl)acetonitrile in 7N methanolic ammonia (0.2 M).

    • Add a catalytic amount of washed Raney Nickel slurry (10% w/w).

    • Pressurize the reaction vessel with H₂ gas to 50 psi and agitate at 40 °C for 12 hours.

    • Validation Checkpoint 4: Hydrogen uptake will cease, and system pressure will stabilize. IR spectroscopy of an aliquot must show the complete disappearance of the sharp C≡N stretch at 2245 cm⁻¹ and the emergence of a broad N-H stretch at 3300 cm⁻¹.

Analytical Data Presentation

To verify the successful synthesis of the primary building block, cross-reference your analytical results with the expected spectral data below.

Analytical MethodExpected Signal / ValueStructural Assignment
¹H NMR (400 MHz, CDCl₃) δ 4.25 (q, J = 7.1 Hz, 2H)Ester -OCH₂ CH₃
¹H NMR (400 MHz, CDCl₃) δ 3.70 (s, 1H) α -proton -CH (CN)-
¹H NMR (400 MHz, CDCl₃) δ 2.30 – 1.60 (m, 8H)Cyclopentyl ring protons
¹H NMR (400 MHz, CDCl₃) δ 1.30 (t, J = 7.1 Hz, 3H)Ester -OCH₂CH₃
¹³C NMR (100 MHz, CDCl₃) δ 165.0Ester C =O
¹³C NMR (100 MHz, CDCl₃) δ 121.5, 114.0Nitrile -C N (x2)
FT-IR Spectroscopy 2245 cm⁻¹ (sharp)C N stretching vibration
FT-IR Spectroscopy 1740 cm⁻¹ (strong)C=O stretching vibration
Mass Spectrometry (ESI) m/z 207.1 [M+H]⁺Molecular Ion

References

  • ChemScene. (2024). Ethyl 2-cyano-2-(1-cyanocyclopentyl)acetate - Product Data and Safety Information. ChemScene LLC.
  • Bryans, J. S., et al. (2005). Cyclic ketones, their preparation and their use in the synthesis of amino acids. US Patent 6872856B2. Google Patents.
  • Lu, Y., et al. (2021). Intrinsically microporous polyimides derived from norbornane-2-spiro-α-cyclopentanone-α′-spiro-2″-norbornane-5,5″,6,6″-tetracarboxylic dianhydride. Polymer, 228, 123955.
Method

"Ethyl cyano(1-cyanocyclopentyl)acetate" as a building block for complex molecules

Application Note: Ethyl cyano(1-cyanocyclopentyl)acetate as a Key Building Block for Spirocyclic and Complex Molecular Architectures Executive Summary & Strategic Utility In modern drug discovery, overcoming the limitati...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl cyano(1-cyanocyclopentyl)acetate as a Key Building Block for Spirocyclic and Complex Molecular Architectures

Executive Summary & Strategic Utility

In modern drug discovery, overcoming the limitations of flat, two-dimensional aromatic compounds is a primary objective. Incorporating three-dimensional, conformationally restricted scaffolds—such as spirocycles—dramatically improves target binding affinity by minimizing the entropic penalty of the drug-receptor interaction.

Ethyl cyano(1-cyanocyclopentyl)acetate (CAS 62953-74-6) is a highly versatile, multi-functional building block designed precisely for this purpose[1]. Featuring two orthogonal cyano groups and an ethyl ester anchored around a spiro-cyclopentyl center, this intermediate allows for divergent synthetic pathways. It is heavily utilized in the synthesis of Gabapentin-like conformationally restricted amino acids, spiro-piperidines, and complex pyrimidone antiviral agents[2],[3].

Physicochemical Profile

To facilitate reaction planning and stoichiometric calculations, the quantitative data for this building block is summarized below:

Property / FeatureValue / Description
Chemical Name Ethyl 2-cyano-2-(1-cyanocyclopentyl)acetate
CAS Registry Number 62953-74-6
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
Structural Features Ethyl ester (-COOEt), Bis-nitrile (-CN), Cyclopentyl ring
Theoretical TPSA 73.88 Ų
Storage Conditions Sealed in dry, 2–8 °C

Synthetic Workflow & Mechanistic Insights

The synthesis of Ethyl cyano(1-cyanocyclopentyl)acetate is a robust, two-phase process. It begins with the Knoevenagel condensation of cyclopentanone and ethyl cyanoacetate, followed by a highly regioselective Michael addition (hydrocyanation) of a cyanide ion to the resulting α,β -unsaturated system.

SynthWorkflow cluster_0 Upstream Synthesis cluster_1 Downstream Diversification N1 Cyclopentanone + Ethyl Cyanoacetate N2 Ethyl 2-cyano-2- cyclopentylideneacetate N1->N2 Knoevenagel Condensation (-H₂O) N3 Ethyl cyano(1-cyano- cyclopentyl)acetate N2->N3 Hydrocyanation (NaCN, H⁺) N4 Spiro[4.5]decane Derivatives N3->N4 Reductive Cyclization N5 Gabapentin-like Amino Acids N3->N5 Hydrolysis & Decarboxylation

Synthetic workflow from cyclopentanone to complex spirocyclic architectures.

Mechanistic Causality of the Hydrocyanation Step

The success of the hydrocyanation step relies on the extreme electrophilicity of the β -carbon. The combined electron-withdrawing effects of the ester and the α -cyano group polarize the double bond, making the cyclopentylidene carbon highly susceptible to nucleophilic attack by the cyanide ion.

Mechanism S1 CN⁻ Attack (Nucleophile) S2 β-Carbon of Alkylidene S1->S2 Michael Addition S3 Enolate Intermediate S2->S3 Electron Shift S4 Protonation (α-Carbon) S3->S4 Acid Quench

Mechanistic pathway of the conjugate hydrocyanation forming the spiro-center.

Validated Experimental Protocols

The following self-validating protocols are engineered to ensure high yield and purity, minimizing the formation of thermodynamic byproducts.

Protocol 1: Synthesis of Ethyl 2-cyano-2-cyclopentylideneacetate

Objective: Form the α,β -unsaturated intermediate via Knoevenagel condensation[4].

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagent Charging: Add cyclopentanone (1.0 equiv, 0.5 mol), ethyl cyanoacetate (1.05 equiv, 0.525 mol), ammonium acetate (0.1 equiv, 0.05 mol), and glacial acetic acid (0.1 equiv, 0.05 mol) into 250 mL of anhydrous toluene.

  • Reaction Execution: Heat the mixture to reflux (approx. 110 °C).

    • Causality Note: Ammonium acetate acts as a bifunctional catalyst. The continuous removal of water via the Dean-Stark trap is critical; by applying Le Chatelier’s principle, the thermodynamically reversible condensation is driven entirely to product formation.

  • Monitoring: Reflux until the theoretical volume of water (approx. 9 mL) is collected in the trap (typically 4–6 hours).

  • Workup: Cool the mixture to room temperature, wash sequentially with water (2 × 100 mL) and saturated brine (100 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.

Protocol 2: Hydrocyanation to Ethyl cyano(1-cyanocyclopentyl)acetate

Objective: Install the quaternary spiro-center via conjugate addition[3]. Safety Warning: This step involves highly toxic cyanide salts and generates HCN gas upon acidification. Must be performed in a certified fume hood.

  • Preparation: Dissolve the ethyl 2-cyano-2-cyclopentylideneacetate (1.0 equiv, 0.2 mol) in 150 mL of absolute ethanol in a 500 mL flask. Cool the solution to 0–5 °C using an ice-water bath.

  • Nucleophile Addition: Dissolve sodium cyanide (NaCN) (1.2 equiv, 0.24 mol) in 50 mL of distilled water. Add this aqueous solution dropwise to the ethanolic mixture over 30 minutes, maintaining the internal temperature below 5 °C.

    • Causality Note: Strict temperature control prevents the competitive base-catalyzed hydrolysis of the ethyl ester by the strongly alkaline cyanide solution.

  • Stirring: Allow the reaction to stir at 0–5 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours.

  • Quenching & Acidification: Cool the mixture back to 0 °C. Carefully add 2M HCl dropwise until the pH reaches 4-5.

    • Causality Note: Acidification protonates the transient enolate intermediate, finalizing the carbon-carbon bond formation and yielding the neutral product.

  • Extraction & Purification: Extract the aqueous mixture with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over MgSO₄, and evaporate the solvent. The crude product can be purified via vacuum distillation or silica gel chromatography (Hexanes/EtOAc) to yield the pure title compound.

Downstream Applications in Drug Development

Once synthesized, Ethyl cyano(1-cyanocyclopentyl)acetate serves as a launchpad for complex API synthesis:

  • Spiro-Piperidines: Catalytic hydrogenation (e.g., using Raney Nickel or Pd/C under pressure) simultaneously reduces both nitrile groups to primary amines. The amine in the α -position spontaneously attacks the adjacent ethyl ester, cyclizing into a spiro[5]decane-dione or spiro-lactam system.

  • Conformationally Rigid Amino Acids: Saponification of the ester followed by thermal decarboxylation yields 1-cyanocyclopentylacetonitrile. Subsequent reduction of this dinitrile provides 1-(aminomethyl)cyclopentaneethanamine, a direct structural analog to the blockbuster neurological drug Gabapentin.

References

  • LookChem. "Ethyl cyanoacetate - Reaction Profiles and Knoevenagel Condensation." LookChem Chemical Database. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). "Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization." NIH National Library of Medicine. Retrieved from: [Link]

  • World Intellectual Property Organization. "WO2017158151A1 - Pyrimidone derivatives and their use in the treatment, amelioration or prevention of a viral disease." Google Patents.

Sources

Application

Application Notes and Protocols for the Safe Handling and Storage of Ethyl Cyano(1-cyanocyclopentyl)acetate

For Researchers, Scientists, and Drug Development Professionals Introduction Chemical and Physical Properties A summary of the known properties of Ethyl cyano(1-cyanocyclopentyl)acetate is provided in the table below. Pr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

A summary of the known properties of Ethyl cyano(1-cyanocyclopentyl)acetate is provided in the table below.

PropertyValueSource
CAS Number 62953-74-6[1][2][3]
Molecular Formula C₁₁H₁₄N₂O₂[1]
Molecular Weight 206.24 g/mol [1]
Purity ≥97%[1]
Synonym(s) Ethyl 2-cyano-2-(1-cyanocyclopentyl)acetate, Cyan-(1-cyan-cyclopentyl)-essigsaeure-aethylester[1][2]

Hazard Identification and Risk Assessment

Due to the absence of a comprehensive Safety Data Sheet (SDS), a risk assessment must be conducted based on the functional groups present in the molecule. The primary hazards are associated with the two nitrile (-C≡N) groups and the ester.

  • Nitrile Groups: Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. They can release hydrogen cyanide upon hydrolysis or combustion.

  • Cyanoacrylate-like Structure: While not a traditional cyanoacrylate adhesive, the presence of a cyano group attached to a carbon bearing an ester can confer some similar properties, including the potential for rapid polymerization in the presence of moisture or basic substances. Vapors may be irritating to the respiratory system and eyes.[4][5]

  • Combustibility: Many organic compounds are combustible, and this should be assumed for Ethyl cyano(1-cyanocyclopentyl)acetate.

The following diagram illustrates the logical flow for risk assessment prior to handling the compound.

RiskAssessment cluster_preliminary Preliminary Steps cluster_hazard_id Hazard Identification cluster_control_measures Control Measures Read_Guide Read this Guide and Applicable Institutional SOPs Locate_SDS Attempt to Locate a Specific SDS Read_Guide->Locate_SDS No_SDS If No SDS, Proceed with Caution Based on Analogs Locate_SDS->No_SDS Identify_Func_Groups Identify Functional Groups: Dinitrile, Ester No_SDS->Identify_Func_Groups Assess_Toxicity Assess Potential Toxicity: Skin/Eye Irritation, Inhalation, Ingestion Hazards Identify_Func_Groups->Assess_Toxicity Assess_Reactivity Assess Reactivity Hazards: Polymerization, Incompatibilities Identify_Func_Groups->Assess_Reactivity Assess_Physical Assess Physical Hazards: Combustibility Identify_Func_Groups->Assess_Physical Select_PPE Select Appropriate PPE Assess_Toxicity->Select_PPE Assess_Reactivity->Select_PPE Assess_Physical->Select_PPE Prep_Work_Area Prepare Work Area: Fume Hood, Emergency Equipment Select_PPE->Prep_Work_Area Plan_Waste Plan for Waste Disposal Prep_Work_Area->Plan_Waste

Caption: Risk assessment workflow for handling Ethyl cyano(1-cyanocyclopentyl)acetate.

Safe Handling Protocols

Adherence to the following protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A robust selection of PPE is the first line of defense. The following table outlines the minimum requirements.

PPE CategorySpecificationRationale
Hand Protection Chemical resistant gloves (Polyethylene recommended for cyanoacrylates; Nitrile gloves can be used but should be changed frequently).Prevents skin contact and absorption.[4][5]
Eye Protection Chemical goggles or safety glasses with side shields.Protects eyes from splashes and irritating vapors.[4][6]
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Not normally required if work is conducted in a certified chemical fume hood. A NIOSH-approved respirator with an organic vapor canister may be used if ventilation is inadequate.[4][5]Vapors can be irritating to the respiratory tract.[4][5][7]
Experimental Workflow

All manipulations of Ethyl cyano(1-cyanocyclopentyl)acetate should be performed in a well-ventilated area, preferably inside a certified chemical fume hood.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary glassware and equipment.

    • Have spill cleanup materials (inert absorbent like clay or sand) readily available.[7]

    • Locate the nearest safety shower and eyewash station.

  • Dispensing:

    • Retrieve the container from its storage location.

    • Allow the container to equilibrate to room temperature before opening to prevent moisture condensation, which could lead to polymerization.

    • Carefully open the container inside the fume hood.

    • Use a clean spatula or pipette to dispense the required amount of the compound.

    • Avoid generating dust or aerosols.

  • Reaction Setup:

    • If the compound is to be used in a reaction, add it to the reaction vessel slowly and in a controlled manner.

    • Be mindful of potential exothermic reactions, especially when mixing with incompatible materials.

  • Post-Handling:

    • Tightly seal the container after use.

    • Decontaminate any equipment that has come into contact with the compound.

    • Wipe down the work surface in the fume hood.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[6][7]

The following diagram illustrates a standard workflow for handling this chemical.

HandlingWorkflow Start Start Prep Preparation: - Don PPE - Prepare Fume Hood - Assemble Equipment Start->Prep End End Retrieve Retrieve from Storage (2-8°C) Prep->Retrieve Equilibrate Equilibrate to Room Temperature Retrieve->Equilibrate Dispense Dispense Compound in Fume Hood Equilibrate->Dispense Reaction Use in Reaction/ Application Dispense->Reaction Cleanup Cleanup: - Seal Container - Decontaminate - Dispose of Waste Reaction->Cleanup Post_Cleanup Doff PPE & Wash Hands Cleanup->Post_Cleanup Post_Cleanup->End

Caption: Standard experimental workflow for Ethyl cyano(1-cyanocyclopentyl)acetate.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

Storage Conditions
ParameterRecommendationRationale and Source
Temperature 2-8°CTo slow degradation and potential polymerization.[1]
Atmosphere Sealed in a dry environment.To prevent hydrolysis of the ester and nitrile groups and moisture-induced polymerization.[1]
Light Protect from direct sunlight and UV light.UV light can catalyze the degradation of organic compounds.[4][5]
Container Tightly closed original container.To prevent contamination and exposure to air and moisture.[6][7]
Incompatible Materials

Store Ethyl cyano(1-cyanocyclopentyl)acetate segregated from the following chemical classes to prevent violent reactions:

  • Strong Acids and Bases: Can cause rapid hydrolysis or polymerization.[6]

  • Oxidizing Agents: Risk of a strong exothermic reaction.[6]

  • Amines and Alcohols: Can initiate polymerization.[6]

  • Water/Moisture: Can lead to slow degradation and polymerization.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] If skin bonding occurs, do not force the skin apart. Gently peel or roll the skin apart, soaking in warm, soapy water can help.[4][5] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] If eyelids are bonded, do not force them open. Wash with warm water and apply a wet pad. The eye will naturally open, usually within 1-3 days.[4][5] Seek immediate medical attention.

  • Inhalation: Remove the individual to fresh air.[4][6] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Spill Response
  • Evacuate: Evacuate all non-essential personnel from the immediate area.[7]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, clay, or vermiculite.[7]

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Clean: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

References

  • AMS (Plymouth) Ltd. Cyanoacrylate Materials Safety Data Sheet. [Link]

  • Cyanoacrylate Gel Adhesive Safety Data Sheet. [Link]

  • S&G Gloves. How to Store Nitrile Gloves Properly. [Link]

  • Sirchie. CNA102 Cyanoacrylate Fuming Compound Safety Data Sheet. [Link]

  • S&S Glove. Shelf life of Nitrile gloves and how to store in a right way. [Link]

  • University of California, Berkeley. Safe Storage of Hazardous Chemicals. [Link]

  • REDA Safe. Chemical Compatibility and Storage Guidelines. [Link]

  • University of California, Santa Barbara. Chemical Hygiene Program: Appendix 8 - Chemical Storage. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"Ethyl cyano(1-cyanocyclopentyl)acetate" synthesis yield improvement

Technical Support Center: Ethyl Cyano(1-cyanocyclopentyl)acetate Synthesis & Yield Optimization Welcome to the Application Scientist Support Portal. The synthesis of ethyl cyano(1-cyanocyclopentyl)acetate (CAS 62953-74-6...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl Cyano(1-cyanocyclopentyl)acetate Synthesis & Yield Optimization

Welcome to the Application Scientist Support Portal. The synthesis of ethyl cyano(1-cyanocyclopentyl)acetate (CAS 62953-74-6)[1] is a critical intermediate workflow for various spiro and cyclopentyl-containing pharmaceuticals. This guide addresses the most common yield-limiting factors in its two-step synthesis: the Knoevenagel condensation followed by hydrocyanation (Michael addition).

Section 1: Mechanistic Overview & Reaction Pathway

The synthesis relies on two fundamental carbon-carbon bond-forming reactions. First, cyclopentanone and ethyl cyanoacetate undergo a Knoevenagel condensation to form the -unsaturated intermediate, ethyl cyclopentylidenecyanoacetate[2]. Second, a cyanide source is introduced via a Michael-type addition across the newly formed double bond to yield the final product.

ReactionPathway A Cyclopentanone + Ethyl Cyanoacetate (Starting Materials) B Ethyl cyclopentylidene- cyanoacetate (Intermediate) A->B Step 1: Knoevenagel Condensation (-H2O) C Ethyl cyano(1-cyanocyclopentyl)acetate (Target Product) B->C Step 2: Hydrocyanation (Michael Addition)

Two-step synthesis pathway of Ethyl cyano(1-cyanocyclopentyl)acetate.

Section 2: Step 1 - Knoevenagel Condensation FAQs & Troubleshooting

Q: Why does my Step 1 reaction stall at 60-70% conversion, leaving unreacted cyclopentanone? A: The Knoevenagel condensation generates one equivalent of water. Because the reaction is reversible, accumulated water drives the equilibrium backward toward the starting materials. Causality & Fix: To push the reaction to completion, water must be continuously removed from the system. Do not rely solely on molecular sieves. Instead, perform the reaction in toluene under reflux using a Dean-Stark apparatus. This physical removal of the water azeotrope ensures >95% conversion[3].

Q: What is the optimal catalyst system for this condensation? A: While basic amines (like piperidine alone) can catalyze the reaction, they often lead to side reactions such as the self-condensation of cyclopentanone. Causality & Fix: Use a bifunctional catalytic system consisting of piperidine and glacial acetic acid (forming piperidinium acetate in situ). The acid activates the ketone carbonyl via iminium ion formation, while the base deprotonates the highly acidic -protons of ethyl cyanoacetate ( )[3], accelerating the reaction and minimizing byproducts.

Section 3: Step 2 - Hydrocyanation (Michael Addition) FAQs & Troubleshooting

Q: I am observing significant ester hydrolysis (loss of the ethyl group) during the cyanide addition. How do I prevent this? A: This is the most common cause of yield loss in Step 2. When using alkali metal cyanides (like KCN or NaCN) in aqueous ethanol, the cyanide anion hydrolyzes water ( ), generating a highly basic environment. The resulting hydroxide ions rapidly cleave the ethyl ester. Causality & Fix: You must control the nucleophilicity of the environment. You can either:

  • Buffer the aqueous KCN/NaCN solution with acetic acid to maintain a pH of ~7.5–8.0, neutralizing the hydroxide without fully protonating the cyanide.

  • Preferred Method: Switch to a non-aqueous cyanide source such as acetone cyanohydrin combined with a catalytic amount of triethylamine (Et N). This transfers HCN directly to the substrate without generating hydroxide ions.

Q: My final product is contaminated with the Step 1 intermediate, even though GC/MS showed 100% conversion before workup. Why? A: You are experiencing a Retro-Michael addition. The addition of cyanide to the -unsaturated system is reversible. Causality & Fix: If the reaction mixture is subjected to high temperatures during solvent evaporation or distillation, the thermal energy drives the elimination of HCN, reverting the product back to ethyl cyclopentylidenecyanoacetate. To prevent this, ensure all rotary evaporation is conducted in a water bath strictly below 35°C, and use a high-vacuum pump to remove residual solvents rather than applying heat.

Troubleshooting Root Low Overall Yield (< 60%) Step1 Step 1 Issues (Condensation) Root->Step1 Step2 Step 2 Issues (Hydrocyanation) Root->Step2 Sol1 Incomplete Conversion Action: Dean-Stark Water Removal Step1->Sol1 Sol2 Ester Hydrolysis Action: Buffer pH or use Acetone Cyanohydrin Step2->Sol2 Sol3 Retro-Michael Addition Action: Keep workup temp < 35°C Step2->Sol3

Troubleshooting logic tree for resolving low synthesis yields.

Section 4: Quantitative Data & Optimization Parameters

The following table summarizes the yield impact of transitioning from standard "textbook" conditions to our optimized, self-validating parameters.

ParameterStandard ConditionOptimized ConditionMechanistic BenefitYield Impact
Step 1 Solvent Ethanol (Reflux)Toluene (Dean-Stark)Continuous water removal drives equilibrium+20%
Step 1 Catalyst Piperidine onlyPiperidine + Acetic AcidBifunctional activation; prevents self-condensation+15%
Step 2 Cyanide Aqueous KCNAcetone Cyanohydrin + Et NEliminates generation; prevents ester hydrolysis+25%
Step 2 Workup >60°C (Rotovap)<35°C (High Vacuum)Prevents thermal Retro-Michael elimination of HCN+10%

Section 5: Validated Experimental Protocols

Protocol A: Synthesis of Ethyl cyclopentylidenecyanoacetate (Step 1)

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Charge the flask with cyclopentanone (1.0 eq, 500 mmol), ethyl cyanoacetate (1.05 eq, 525 mmol), and toluene (250 mL).

  • Catalyst Addition: Add piperidine (0.05 eq, 25 mmol) and glacial acetic acid (0.05 eq, 25 mmol). Self-Validation Check: The solution should turn slightly yellow upon addition.

  • Reaction: Heat the mixture to a vigorous reflux (approx. 110°C). Monitor the water collection in the Dean-Stark trap.

  • Completion: The reaction is complete when water ceases to collect (typically 4–6 hours; theoretical yield of water is ~9 mL).

  • Workup: Cool to room temperature, wash the organic layer with 1M HCl (2 x 100 mL) to remove the basic catalyst, followed by brine (100 mL). Dry over anhydrous Na SO , filter, and concentrate under reduced pressure to yield the intermediate.

Protocol B: Synthesis of Ethyl cyano(1-cyanocyclopentyl)acetate (Step 2)

  • Setup: In a 500 mL flask under an inert nitrogen atmosphere, dissolve the intermediate from Protocol A (approx. 450 mmol) in anhydrous ethanol (200 mL).

  • Cyanide Transfer: Add acetone cyanohydrin (1.2 eq, 540 mmol).

  • Initiation: Dropwise, add triethylamine (0.1 eq, 45 mmol) over 10 minutes. Self-Validation Check: A slight exotherm should be observed. Maintain the internal temperature below 30°C using a water bath if necessary.

  • Reaction: Stir at room temperature for 12 hours. Monitor via TLC or GC/MS until the intermediate is consumed.

  • Workup (CRITICAL): Quench the reaction with 10% aqueous citric acid (100 mL) to neutralize the amine and halt reversibility. Extract with ethyl acetate (3 x 150 mL).

  • Concentration: Wash the combined organics with brine, dry over Na SO , and concentrate on a rotary evaporator. Strictly maintain the water bath temperature below 35°C to prevent Retro-Michael degradation. Dry the resulting oil under high vacuum to afford the final product[1].

References

  • Title: Experiments on the Synthesis of... (ethyl cyclopentylidenecyanoacetate) Source: RSC Publishing URL: [Link]

  • Title: Catalytic Performance of a New 1D Cu(II) Coordination Polymer for Knoevenagel Condensation Source: MDPI URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Ethyl cyano(1-cyanocyclopentyl)acetate

Welcome to the technical support center for the synthesis of Ethyl cyano(1-cyanocyclopentyl)acetate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl cyano(1-cyanocyclopentyl)acetate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic building block. Here, we provide in-depth answers to common questions and troubleshoot potential issues you may encounter during its preparation via the Thorpe-Ziegler reaction. Our goal is to equip you with the scientific rationale behind the procedural steps, ensuring a robust and reproducible synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing a solid foundation for understanding the reaction.

Q1: What is the primary reaction mechanism for synthesizing Ethyl cyano(1-cyanocyclopentyl)acetate?

The synthesis is achieved through an intramolecular version of the Thorpe reaction, known as the Thorpe-Ziegler reaction.[1][2][3] This is a base-catalyzed intramolecular cyclization of a dinitrile.[4] The reaction begins with a strong base abstracting an acidic α-proton from the carbon atom situated between the ester and one of the nitrile groups of the starting material, Ethyl 2,2-dicyanoheptanedioate. This generates a resonance-stabilized carbanion. The carbanion then performs an intramolecular nucleophilic attack on the carbon of the second nitrile group, forming a five-membered ring.[1][5] The final product, a stable β-enaminonitrile, is formed after proton transfer and tautomerization.[1]

Q2: Why is a strong, non-nucleophilic base the catalyst of choice?

A strong base is essential to deprotonate the α-carbon, which has a pKa that requires a sufficiently strong base for carbanion formation to initiate the reaction.[1] However, the starting material contains two electrophilic centers: the ester carbonyl carbon and the nitrile carbons. A nucleophilic base, such as hydroxide or a simple alkoxide, could attack these sites, leading to unwanted side reactions like saponification of the ester or reaction with the nitrile. Therefore, sterically hindered, non-nucleophilic bases like sodium hydride (NaH), lithium bis(trimethylsilyl)amide (LHMDS), or potassium tert-butoxide (t-BuOK) are preferred to ensure that the base's primary role is as a proton abstractor.[1]

Q3: What is the role of the solvent and why are anhydrous, aprotic conditions critical?

The intermediate carbanion is highly basic and reactive. Aprotic solvents (e.g., THF, DME, Toluene) are required because they do not have acidic protons that would quench the carbanion, effectively halting the reaction.[1] Anhydrous (dry) conditions are critical for the same reason; any trace of water will protonate the carbanion and can also deactivate bases like sodium hydride.[6] Ensuring all glassware is oven- or flame-dried and using properly dried solvents is crucial for success.

Q4: How does reaction concentration impact the yield?

The Thorpe-Ziegler reaction is an intramolecular process. To favor the desired cyclization over intermolecular polymerization (where one molecule reacts with another), high-dilution conditions are often employed.[1] By keeping the concentration of the starting dinitrile low, the probability of the reactive ends of the same molecule finding each other is increased relative to finding another molecule.

Section 2: Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems encountered during the experiment.

Problem: Low or No Product Yield

Q: My reaction has stalled, or my yield of Ethyl cyano(1-cyanocyclopentyl)acetate is significantly lower than expected. What are the likely causes?

A low yield is one of the most common issues and can stem from several factors. Use the following guide to diagnose the problem.

  • Cause 1: Inactive Base/Catalyst

    • Diagnosis: Sodium hydride (NaH) is a common choice, but it can be deactivated by moisture. If the NaH is old or has been improperly stored, it may be coated with a layer of inactive sodium hydroxide. Potassium tert-butoxide is also highly hygroscopic.

    • Solution: Use fresh, high-quality NaH from a newly opened container or wash the NaH with dry hexanes to remove the mineral oil and any surface oxidation (perform this with extreme caution under an inert atmosphere).[6] Ensure t-BuOK is handled quickly in a dry environment.

  • Cause 2: Presence of Protic Impurities

    • Diagnosis: The reaction mixture must be scrupulously dry. Traces of water or alcohol in the solvent or on the glassware will quench the carbanion intermediate and deactivate the base.

    • Solution: Ensure solvents are freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).[6] All glassware should be oven-dried immediately before use and the reaction assembled under an inert atmosphere (Nitrogen or Argon).

  • Cause 3: Suboptimal Reaction Temperature

    • Diagnosis: The rate of deprotonation and cyclization is temperature-dependent. If the temperature is too low, the reaction may be impractically slow. If it is too high, side reactions and decomposition may increase.[7]

    • Solution: Most Thorpe-Ziegler cyclizations are run at elevated temperatures (e.g., refluxing THF or toluene).[8] If you are getting no reaction at room temperature, gradually increase the heat. If you are seeing decomposition at reflux, try a lower temperature for a longer period.

  • Cause 4: Insufficient Reaction Time

    • Diagnosis: Intramolecular reactions, even when favored, can be slow.

    • Solution: Monitor the reaction by a suitable technique (TLC, GC-MS). If starting material is still present and no decomposition is observed, extend the reaction time.[9]

Problem: Multiple Products and Impurities

Q: My analysis (TLC, NMR) of the crude product shows several unexpected spots/peaks. What are these impurities and how can I prevent them?

The formation of byproducts competes with the desired reaction, reducing yield and complicating purification.

  • Side Product 1: Polymeric Material

    • Cause: This arises from intermolecular condensation, where the carbanion of one molecule attacks the nitrile of another. This is more likely at higher concentrations.

    • Prevention: Employ high-dilution techniques. A common method is to slowly add the starting dinitrile via a syringe pump to a heated solution of the base and solvent. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.

  • Side Product 2: Hydrolyzed Starting Material or Product

    • Cause: The ester functional group can be hydrolyzed to a carboxylic acid if water is present, especially under basic conditions. The nitrile group can also undergo hydrolysis, though this is typically slower.

    • Prevention: Maintain strict anhydrous conditions throughout the reaction and workup.[10] During the workup, use a careful aqueous quench and avoid prolonged exposure to strongly acidic or basic aqueous solutions.

  • Side Product 3: Starting Material Dimer

    • Cause: Similar to polymerization, this occurs when two molecules of the starting material react together via an intermolecular Thorpe reaction.

    • Prevention: As with polymerization, use high-dilution conditions.

Problem: Difficult Product Purification

Q: I'm struggling to purify the final product. It streaks on my silica gel column and is difficult to crystallize.

The product, a β-enaminonitrile, has a basic nitrogen atom which can lead to poor chromatographic behavior on acidic silica gel.

  • Issue 1: Streaking on Silica Gel Column

    • Cause: The basic enamine functionality interacts strongly and irreversibly with the acidic silanol groups on the surface of standard silica gel, causing the product to streak or be retained completely.

    • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine (Et3N) or a few drops of ammonium hydroxide in the methanol portion of a dichloromethane/methanol eluent.[11] Alternatively, using neutral or basic alumina for chromatography can be effective.

  • Issue 2: Product is an Oil or Fails to Crystallize

    • Cause: The presence of minor impurities can often inhibit crystallization. The product itself may also have a low melting point.

    • Solution:

      • Improve Purity: Re-chromatograph the material using the modified basic eluent system described above to achieve higher purity.

      • Salt Formation: Convert the basic enamine into a salt (e.g., by adding a solution of HCl in ether). Salts are often highly crystalline and can be easily purified by recrystallization. The free base can be regenerated later if needed by neutralization.[12]

      • Alternative Purification: If chromatography and crystallization fail, consider preparative HPLC or Kugelrohr distillation if the product is thermally stable.

Section 3: Protocols and Comparative Data

Generalized Experimental Protocol for Ethyl cyano(1-cyanocyclopentyl)acetate Synthesis

This is a representative procedure and may require optimization.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add a stir bar and dry, aprotic solvent (e.g., 100 mL of THF for a 10 mmol scale reaction) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Base Addition: Add the strong base (e.g., Sodium Hydride, 60% dispersion in mineral oil, 1.2 equivalents) to the solvent.

  • Heating: Heat the suspension to reflux.

  • Substrate Addition: Dissolve the starting material (Ethyl 2,2-dicyanoheptanedioate, 1 equivalent) in a separate portion of the dry solvent (e.g., 20 mL THF). Add this solution slowly to the refluxing base suspension over several hours using a syringe pump or the dropping funnel.

  • Reaction: After the addition is complete, continue to heat the reaction at reflux, monitoring its progress by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).

  • Quench: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a proton source (e.g., saturated aqueous ammonium chloride solution or ethanol).

  • Workup: Transfer the mixture to a separatory funnel, add water, and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an eluent system containing 1% triethylamine (e.g., Hexane/Ethyl Acetate/Et3N gradient).

Table 1: Comparison of Common Catalytic Systems for Thorpe-Ziegler Cyclization

Catalyst (Base)Typical SolventTemperature (°C)AdvantagesDisadvantages
Sodium Hydride (NaH) THF, Toluene, DME65 - 110Inexpensive, powerful base.[1]Heterogeneous reaction, can be pyrophoric, requires careful handling.[6]
Potassium tert-Butoxide (t-BuOK) t-BuOH, THF25 - 82Soluble in some organic solvents, strong base.[1][13]Highly hygroscopic, can be nucleophilic at higher temperatures.
LHMDS / KHMDS THF-78 to 25Very strong, non-nucleophilic, soluble base.[1]More expensive, must be handled under inert atmosphere.
Sodium Ethoxide (NaOEt) Ethanol25 - 78Classical conditions.Can act as a nucleophile, leading to transesterification or other side reactions.[13]

Section 4: Visualizations

Diagram 1: Reaction Mechanism

This diagram illustrates the key steps in the base-catalyzed intramolecular cyclization.

Thorpe_Ziegler cluster_reactants Step 1: Deprotonation cluster_cyclization Step 2: Intramolecular Attack cluster_product Step 3: Tautomerization start Starting Dinitrile Ester carbanion Resonance-Stabilized Carbanion Intermediate start->carbanion α-Proton Abstraction base Strong Base (B⁻) base->start imine_anion Cyclic Imine Anion carbanion->imine_anion Nucleophilic Attack on Nitrile product Final Product (β-Enaminonitrile) imine_anion->product Protonation & Tautomerization proton_source Proton Source (BH) proton_source->imine_anion

Caption: The Thorpe-Ziegler reaction mechanism.

Diagram 2: Troubleshooting Flowchart for Low Yield

This flowchart provides a logical path for diagnosing the cause of a low-yielding reaction.

Troubleshooting start Low Yield or No Reaction check_base Is the base fresh and handled properly? start->check_base check_conditions Are solvents and glassware anhydrous? check_base->check_conditions Yes sol_base Solution: Use fresh/purified base. check_base->sol_base No check_monitoring Is starting material (SM) consumed (via TLC/GC)? check_conditions->check_monitoring Yes sol_conditions Solution: Use freshly distilled solvents and flame-dried glassware. check_conditions->sol_conditions No check_temp Is reaction temperature optimized? check_monitoring->check_temp No end Consult Further (Side Reactions, Purification Loss) check_monitoring->end Yes sol_time Solution: Increase reaction time. check_temp->sol_time Yes, SM remains sol_temp Solution: Increase temperature. If decomposition, decrease temp. check_temp->sol_temp No

Caption: A decision tree for troubleshooting low reaction yield.

References

  • Filo. (2026, January 5). Discuss thorpe-zieglar reaction and freund's method. Filo. Retrieved from [Link]

  • SynArchive. (n.d.). Thorpe-Ziegler Reaction. SynArchive. Retrieved from [Link]

  • LS College. (2020, September 24). Thorpe reaction. LS College. Retrieved from [Link]

  • Duncton, M. A. J. (2011). A New Approach to the Cyanoacetic Ester Synthesis. Organic Syntheses, 88, 78-87. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Base-Catalyzed Synthesis of Bicyclic 4-Aminopyrimidines from the Reaction of Dinitriles with Mononitriles. Request PDF. Retrieved from [Link]

  • ResearchGate. (2021, January 21). How to improve the yield for the reaction below? ResearchGate. Retrieved from [Link]

  • RSC Publishing. (2020, February 12). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Publishing. Retrieved from [Link]

  • Reddit. (2022, August 9). Purification of aminonitrile. r/Chempros. Retrieved from [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Yields in Dicyanoalkane Synthesis

Welcome to the Dicyanoalkane Synthesis Support Center. Synthesizing dicyanoalkanes (such as adiponitrile, glutaronitrile, and malononitrile derivatives) via nucleophilic substitution is a cornerstone of organic synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Dicyanoalkane Synthesis Support Center. Synthesizing dicyanoalkanes (such as adiponitrile, glutaronitrile, and malononitrile derivatives) via nucleophilic substitution is a cornerstone of organic synthesis and polymer chemistry. However, researchers frequently encounter bottlenecks including stalled conversions, competitive elimination, and hydrolysis.

This guide is designed for scientists and drug development professionals. It abandons basic textbook theory in favor of field-proven, mechanistically grounded troubleshooting to help you build self-validating experimental workflows.

Diagnostic Logic for Yield Optimization

Before adjusting your protocol, identify the specific failure mode of your reaction. Use the diagnostic flowchart below to map your crude analytical data to the correct mechanistic solution.

DiagnosticLogic Start Low Dicyanoalkane Yield Check Analyze Crude via GC-MS/NMR Start->Check Elimination Alkenes Detected (Elimination) Check->Elimination Incomplete Starting Material Remains (Poor Conversion) Check->Incomplete Hydrolysis Amides/Acids Detected (Hydrolysis) Check->Hydrolysis Sol1 Switch to Cu-Catalyzed or TMSCN/TBAF Elimination->Sol1 Sol2 Add Phase-Transfer Catalyst (e.g., TBAB, PEG-400) Incomplete->Sol2 Sol3 Use Anhydrous Conditions & Aprotic Solvents Hydrolysis->Sol3

Caption: Diagnostic flowchart for troubleshooting low yields in dicyanoalkane synthesis.

Frequently Asked Questions & Troubleshooting

Q1: Why am I getting high amounts of alkene byproducts instead of the dicyanoalkane when using secondary dihalides?

The Causality: The cyanide ion (CN⁻) is an ambident nucleophile. While its carbon center is highly nucleophilic due to the localized negative charge and lone pair, it also acts as a weak base[1]. When reacting with sterically hindered secondary or tertiary dihalides in hot, protic solvents (like ethanol), the steric bulk severely impedes the required 180° backside attack necessary for an SN2 pathway[1]. Consequently, the activation energy for the E2 elimination pathway drops below that of substitution. The cyanide ion preferentially abstracts a β-proton, yielding an alkene rather than the desired nitrile[2].

The Solution: To bypass the E2 pathway, you must shift the reaction mechanism away from thermal SN2.

  • Photoinduced Cu-Catalysis: Utilizing a Cu(I)-cyanide adduct under photoexcitation allows an electron-transfer reaction with the alkyl halide. This generates an alkyl radical that rapidly recombines with a Cu(II)-cyanide complex to form the nitrile at room temperature, completely avoiding basic elimination[3].

  • Hypervalent Cyanosilicates: Reacting trimethylsilyl cyanide (TMSCN) with tetrabutylammonium fluoride (TBAF) generates a highly reactive, non-basic cyanosilicate intermediate that facilitates substitution under ultra-mild conditions[4].

Q2: My nucleophilic substitution of 1,4-dichlorobutane with aqueous NaCN stalls at ~50-70% conversion. How can I drive it to completion?

The Causality: The synthesis of adiponitrile from 1,4-dichlorobutane and aqueous NaCN is inherently a biphasic reaction[5]. The organic dihalide and the aqueous cyanide reside in separate phases, meaning the reaction only occurs at the microscopic interfacial boundary. This leads to severe mass transfer limitations. Prolonged heating to force the reaction often leads to the hydrolysis of the newly formed nitrile groups into amides or carboxylic acids, destroying your yield[4].

The Solution: Implement Phase-Transfer Catalysis (PTC) or specific hygroscopic additives (like CaCl₂ or PEG-400)[4][5]. These agents transport the CN⁻ ion into the organic phase (or create a micro-environment that enhances solubility), drastically increasing the effective collision frequency between the nucleophile and the electrophile.

Data Presentation: Impact of Additives on Yields

Reaction ConditionSolventTemp (°C)Conversion (%)Adiponitrile Yield (%)
Standard (No Additive)Adiponitrile14074.6< 75.0
With CaCl₂ (3-30% aq)Adiponitrile130-140> 95.088.1
With PEG-400Solvent-freeRoom Temp> 90.0High (Minimal byproducts)

Data summarized from Benchchem protocols[5] and Thieme E-Books[4].

Self-Validating Protocol: Optimized Synthesis of Adiponitrile via PTC

To ensure reproducibility, follow this self-validating workflow utilizing phase-transfer principles.

Workflow Step1 Mix Dihalide & Solvent Step2 Add NaCN (aq) + PTC/Additive Step1->Step2 Step3 Reflux at 130-140 °C Monitor via GC-MS Step2->Step3 Step4 Phase Separation & Aqueous Wash Step3->Step4 Step5 Vacuum Distillation of Organic Layer Step4->Step5 Step6 Pure Dicyanoalkane Step5->Step6

Caption: Step-by-step workflow for the phase-transfer catalyzed synthesis of adiponitrile.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1.0 equivalent of 1,4-dichlorobutane and adiponitrile (used as the organic solvent to prevent introducing foreign solvents that complicate distillation)[5].

  • Reagent Addition: Slowly add a 30-40% aqueous solution containing 2.2 equivalents of NaCN and 10 mol% CaCl₂ (or PEG-400)[4][5].

  • Reaction: Heat the biphasic mixture to 130–140 °C under vigorous stirring (1000+ rpm to maximize the interfacial area).

  • Self-Validation Checkpoint (Critical): After 4 hours, sample the organic layer. Run a rapid GC-MS on a 0.1 mL organic aliquot. The protocol validates itself to proceed to workup ONLY if the peak corresponding to the mono-substituted intermediate (4-chlorobutyronitrile) is <1% relative to the adiponitrile peak. If >1%, the mass transfer is still failing; increase stirring speed and reflux for an additional hour.

  • Work-up: Cool to room temperature. Separate the organic layer from the aqueous brine. Wash the organic phase twice with distilled water to remove residual salts.

  • Purification: Dry over anhydrous MgSO₄ and purify via vacuum distillation to isolate pure adiponitrile[5].

Q3: How can I synthesize 1,2-dicyanoalkanes without relying on highly toxic HCN or forcing substitution conditions?

The Causality: 1,2-dihalides are notoriously difficult to substitute with cyanide. The installation of the first cyano group significantly increases the acidity of the adjacent α-protons. When the second cyanide ion attempts a substitution, it often acts as a base instead, triggering rapid elimination to form an unsaturated nitrile.

The Solution: Construct the dicyanoalkane backbone via reduction or tandem addition rather than direct substitution.

  • Method A (Reduction): Condensation of malononitrile with ketones yields α,α-dicyanoalkenes. These can be efficiently and selectively reduced to monosubstituted secondary alkyl dicyanoalkanes (malononitriles) using NaBH₄ in 95% EtOH at 0 °C, achieving 42-94% yields in a one-pot procedure[6].

  • Method B (Tandem Addition): Reacting nitroalkenes with TMSCN in the presence of TBAF allows the straightforward synthesis of 1,2-dicyanoalkanes. The reaction proceeds through a tandem double Michael addition under mild conditions, completely bypassing the need for HCN gas and avoiding the elimination pitfalls of 1,2-dihalides[7].

Sources

Optimization

Technical Support Center: Purification of Ethyl Cyano(1-cyanocyclopentyl)acetate by Column Chromatography

Welcome to the technical support guide for the purification of Ethyl Cyano(1-cyanocyclopentyl)acetate. This document provides in-depth, experience-based answers to common challenges encountered during the column chromato...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of Ethyl Cyano(1-cyanocyclopentyl)acetate. This document provides in-depth, experience-based answers to common challenges encountered during the column chromatography of this moderately polar, dinitrile compound. Our goal is to move beyond simple instructions and explain the underlying chemical principles to empower you to solve problems effectively.

Section 1: Foundational Knowledge & Initial Setup

This section addresses the critical preparatory steps that form the basis of a successful purification. Proper planning here prevents most common downstream issues.

FAQ 1: What are the key physicochemical properties of ethyl cyano(1-cyanocyclopentyl)acetate relevant to its purification?

Understanding the molecule's structure is paramount. Ethyl cyano(1-cyanocyclopentyl)acetate possesses several functional groups that dictate its chromatographic behavior:

  • Two Nitrile (-C≡N) Groups: These are highly polar functional groups capable of strong dipole-dipole interactions and acting as hydrogen bond acceptors. This is the primary driver of the compound's interaction with the silica gel stationary phase.[1]

  • Ethyl Ester (-COOEt): This group adds moderate polarity and is also a hydrogen bond acceptor.

  • Cyclopentyl Ring & Ethyl Group: These hydrocarbon portions of the molecule are non-polar.

  • α-Proton: The proton on the carbon between the two electron-withdrawing groups (ester and nitrile) is acidic. This acidity can lead to tailing on standard silica gel.[2]

Calculated Properties:

Property Value Significance for Chromatography
Molecular Weight 206.24 g/mol [3] Influences diffusion rate.
TPSA (Topological Polar Surface Area) 73.88 Ų[3] High TPSA indicates significant polarity and strong interaction with polar stationary phases like silica gel.

| logP | 1.77[3] | A positive logP suggests some lipophilic character, but the value is low enough to confirm it is a moderately polar molecule overall. |

The molecule's polarity is dominated by the two nitrile groups and the ester, making it well-suited for normal-phase chromatography on silica gel. However, its acidic nature and potential for strong polar interactions are the primary sources of purification challenges.

FAQ 2: How do I select the right stationary phase? Silica Gel vs. Alternatives.

For routine laboratory purifications of this compound, silica gel (SiO₂) of 230-400 mesh is the standard and most cost-effective choice.[4] Its surface is covered with acidic silanol groups (Si-OH), which interact strongly with the polar nitrile and ester functionalities of your compound.[5]

When to Consider Alternatives:

  • If Severe Tailing or Decomposition Occurs: If you observe significant tailing that cannot be resolved with mobile phase modifiers, or if you suspect the compound is degrading on the column, the acidity of the silica gel may be the culprit.[5][6]

    • Neutral Alumina (Al₂O₃): This can be a good alternative for acid-sensitive compounds. However, it has its own set of active sites and may require re-optimization of the solvent system.

    • Deactivated Silica: You can "deactivate" silica gel by pre-treating it with a base like triethylamine to neutralize the most acidic sites.[5]

    • Cyano-Bonded Silica (CN-Silica): This is a functionalized silica where cyanopropyl groups are covalently bonded to the surface.[7][8][9] It offers a less acidic, polar stationary phase and can be used in both normal-phase and reversed-phase modes.[1][8] This is an excellent, albeit more expensive, option if you consistently face issues with standard silica.[8]

FAQ 3: How do I develop an effective mobile phase using Thin-Layer Chromatography (TLC)?

TLC is the single most important preliminary step. Do not attempt to run a column without first optimizing the separation on a TLC plate.[10] The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.25-0.35 .[10][11][12]

Step-by-Step TLC Method Development:

  • Choose a Starting Solvent System: For a moderately polar compound like ethyl cyano(1-cyanocyclopentyl)acetate, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is the ideal starting point.[12] Dichloromethane (DCM)/Ethyl Acetate is another good option.

  • Run Initial TLC Plates:

    • Spot your crude reaction mixture on a TLC plate.

    • Develop plates in a sealed chamber with varying solvent ratios (e.g., 9:1, 4:1, 2:1 Hexanes:Ethyl Acetate).

  • Analyze the Results:

    • Rf too low (spot near baseline): The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., move from 9:1 to 4:1 Hexanes:EtOAc).[11]

    • Rf too high (spot near solvent front): The mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., move from 4:1 to 9:1 Hexanes:EtOAc).[11]

    • Poor Separation (spots close together): Try a different solvent system. For example, if Hexanes:EtOAc fails, try DCM:Methanol or Toluene:Acetone. The change in solvent can alter the specific interactions and improve selectivity.

    • Spot Tailing: If the spot is streaked or "tails," this indicates a problem with strong analyte-stationary phase interactions or potential acidity issues. Add a small amount (~0.5-1%) of acetic acid to the mobile phase to see if this sharpens the spot.

A good separation on TLC with a distinct spot for your product (Rf ≈ 0.3) and good separation from impurities is the best predictor of a successful column.[10]

Section 2: The Column Chromatography Workflow

This section details the standard operating procedure for running the column itself. Precision at each step is key to achieving high resolution.

FAQ 4: What is a standard protocol for purifying ethyl cyano(1-cyanocyclopentyl)acetate by silica gel column chromatography?

This protocol assumes you have already determined an optimal solvent system via TLC (e.g., 4:1 Hexanes:Ethyl Acetate) that gives your product an Rf of ~0.3.

Workflow

Experimental Protocol:

  • Column Preparation:

    • Select a glass column of appropriate size. For 100-500 mg of crude material, a column 2-4 cm in diameter is typical.

    • Securely plug the bottom of the column with a small piece of cotton or glass wool, ensuring it's tight enough to hold back sand but loose enough to allow solvent flow.[10][13]

    • Add a ~1 cm layer of sand over the plug to create a flat base.[13]

    • Clamp the column perfectly vertically to a ring stand in a fume hood.[10][14]

  • Packing the Column (Wet/Slurry Method):

    • In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of your crude material).[15]

    • Add your chosen eluent (e.g., 4:1 Hexanes:EtOAc) to the silica gel to form a pourable, air-free slurry.[10][13] Stir well to remove all air bubbles.[10]

    • Fill the column about half-full with the eluent.[10]

    • With the stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column.

    • Continuously tap the side of the column gently to ensure the silica packs down into a uniform, homogenous bed.[10][13][14] This is critical to prevent cracking and channeling.

    • Once all the silica has settled, add a final ~1 cm layer of sand on top to protect the silica bed from being disturbed during solvent addition.[10][13][16]

  • Loading the Sample:

    • Drain the solvent until the level is just at the top of the upper sand layer. Never let the solvent level drop below the top of the silica bed. [10][14]

    • Method A (Wet Loading): Dissolve your crude material in the absolute minimum amount of your eluent (or a less polar solvent like DCM).[13] Carefully pipette this concentrated solution directly onto the center of the sand layer.

    • Method B (Dry Loading): If your compound is poorly soluble in the eluent, dissolve it in a volatile solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent completely to get a free-flowing powder.[6][16] Carefully add this powder to the top of the column. This is often the superior method for achieving sharp bands.[16]

    • After loading, carefully add a few milliliters of eluent, drain it to the top of the sand layer, and repeat 2-3 times to ensure your sample is fully adsorbed onto the silica in a tight band.

  • Running the Column and Collecting Fractions:

    • Carefully fill the top of the column with eluent.

    • Open the stopcock and begin collecting fractions in test tubes or vials. If using flash chromatography, apply gentle air pressure to the top of the column to achieve a solvent drop rate of about 2 inches per minute.[12]

    • Keep the solvent reservoir at the top of the column full at all times.[14]

    • Monitor the elution process by spotting fractions onto TLC plates and developing them.

    • Once the desired product has fully eluted, you can increase the polarity of the solvent (e.g., switch to 1:1 Hexanes:EtOAc) to quickly flush out any remaining highly polar impurities.[6]

  • Analysis and Work-up:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified ethyl cyano(1-cyanocyclopentyl)acetate.

Section 3: Troubleshooting Guide

This is the core of the support center, designed to help you diagnose and solve problems as they arise.

Troubleshooting

ProblemLikely Cause(s)Recommended Solution(s)
Compound won't move off the baseline (Rf ≈ 0) 1. Mobile phase is not polar enough. 2. Irreversible adsorption to the acidic silica gel.[5]1. Increase mobile phase polarity. Switch from Hexanes:EtOAc to DCM:Methanol or add a higher percentage of the polar solvent.[6][11]2. Add a competitive modifier. Add 1-2% acetic acid or methanol to the eluent to help displace the compound from the active sites.
Compound runs at the solvent front (Rf ≈ 1) 1. Mobile phase is too polar. 1. Decrease mobile phase polarity. Increase the percentage of the non-polar component (e.g., from 4:1 to 19:1 Hexanes:EtOAc).[11]
Significant Tailing/Streaking of the spot 1. Acid-base interactions. The acidic proton on your compound is interacting strongly with basic sites on the silica, or the polar groups are interacting too strongly with the acidic silanol groups.[5][17]2. Column overloading. Too much sample was loaded for the amount of silica used.[18]3. Compound decomposition on silica. [5][6]1. Modify the mobile phase. Add a small amount (0.5-1%) of a modifier like acetic acid to saturate the basic sites and sharpen the elution profile.2. Reduce the sample load. Use a higher ratio of silica to crude material (e.g., 100:1).3. Check for stability. Spot the compound on a TLC plate, wait 30-60 minutes, then develop it. If new spots appear, the compound is degrading. Switch to a less acidic stationary phase like neutral alumina or deactivated silica.[6][11]
Poor separation of product and impurity 1. Insufficient column efficiency. The column may be too short or packed poorly.[19]2. Inadequate selectivity of the solvent system.3. Column was run too fast or too slow. 1. Increase the resolving power. Use a longer column or smaller particle size silica.[19][20] Ensure the column is packed perfectly without any cracks or channels.[10][19]2. Change solvent system. Switch from an ethyl acetate-based system to one with different selectivity, like ether or dichloromethane/methanol.3. Optimize flow rate. The optimal flow rate for resolution is typically around 2 inches/minute.[12]
Low yield/mass recovery after column 1. Irreversible adsorption. The compound is stuck to the column.[5]2. Compound decomposition on silica. [5][6]3. Co-elution. The compound eluted with an impurity that was not visible by your TLC visualization method (e.g., no UV chromophore).4. Fractions are too dilute to detect. [6]1. Flush the column. After collecting what you can, flush the column with a very polar solvent (e.g., 10% Methanol in DCM) to see if more material elutes.2. Confirm stability before running the column using the 2D TLC method described above.[6]3. Combine and concentrate a wider range of fractions around where you expected your product to elute.[6]4. Use a different TLC stain. Try staining a TLC plate with potassium permanganate or another general stain to visualize non-UV active compounds.
Mixed fractions despite good TLC separation 1. Poor column packing. Air bubbles, cracks, or channels in the silica bed are causing an uneven solvent front.[10][19]2. Sample was loaded in too large a volume. This results in a very wide initial band.3. Sample is not stable on silica, leading to decomposition during the run.[6]1. Repack the column carefully. Ensure the slurry is homogenous and the bed is settled evenly without any cracks.[10][21]2. Reload the sample. Use the dry loading method or dissolve the sample in the absolute minimum volume of solvent.[16][22]3. Confirm compound stability. [6]

References

  • GC Column Troubleshooting Guide. (2025, August 26). Phenomenex.
  • Column Chromatography Procedures.
  • Column chrom
  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.
  • Setting up and running a column.University of Leeds.
  • TROUBLESHOOTING GUIDE.Phenomenex.
  • Ethyl cyanoacet
  • LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns.
  • How to run column chrom
  • Improved Chromatography Column Packing Method: The Best of 2 Worlds. (2023, June 18). AAdvance Instruments.
  • Diagnosing Chromatography Problems & Troubleshooting.Shimadzu Scientific Instruments.
  • Troubleshooting Flash Chrom
  • Chromatography Techniques for Polar Analytes: Column Selection Guide.Pharma Now.
  • Column chromatography purification tips for polar acetanilide compounds.Benchchem.
  • Retaining Polar Compounds. (2014, August 22). LCGC.
  • How Do You Improve Separation in Column Chromatography?
  • Ethyl cyanoacet
  • ETHYL CYANOACET
  • 62953-74-6 | Ethyl 2-cyano-2-(1-cyanocyclopentyl)
  • Ethyl Cyanoacet
  • Cyano-modified molecular cage silica gel stationary phase: Multi-functional chromatographic performance by high-performance liquid chrom
  • Chemically Bonded Phases in Chromatographic Silicas. (2024, August 8). Veeprho.
  • Cyano Flash. (2025, August 7). Sorbent Technologies, Inc.
  • Stability and Performance of Cyano Bonded Phase HPLC Columns.EAS.
  • CN/Cyano HPLC Packed Silica-gel Column.BioVanix Technology.
  • Separation of Ethyl cyanoacetate on Newcrom R1 HPLC column.SIELC Technologies.
  • Recent problems with silica gel chromatography. (2025, November 26).
  • Supporting Inform
  • Development of a new cyano-bonded column for high-performance liquid chromatography. (2000, February 11).
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses.
  • Rapid chromatographic technique for preparative separations with moderate resolution.Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Recrystallization of Ethyl cyano(1-cyanocyclopentyl)acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and process chemists with field-proven methodologies for the purification of Ethyl cyano(1-cya...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and process chemists with field-proven methodologies for the purification of Ethyl cyano(1-cyanocyclopentyl)acetate (CAS: 62953-74-6).

This compound is a highly functionalized intermediate characterized by a cyclopentyl core, two cyano groups, and an ethyl ester[1]. Because of its moderate polarity and multiple hydrogen-bond accepting sites, it is prone to liquid-liquid phase separation (commonly known as "oiling out") during purification. This guide synthesizes thermodynamic principles with practical troubleshooting to ensure a self-validating, high-yield crystallization process.

Physicochemical Profile

Understanding the physical properties of your intermediate is the first step in designing a robust crystallization system. The dual cyano groups dictate its solubility profile, making it highly soluble in polar aprotic/protic solvents but insoluble in aliphatic hydrocarbons.

PropertyValueReference
Chemical Name Ethyl 2-cyano-2-(1-cyanocyclopentyl)acetate[1]
CAS Number 62953-74-6[1]
Molecular Formula C₁₁H₁₄N₂O₂[1]
Molecular Weight 206.24 g/mol [1]
Density ~1.12 g/cm³[2]
Boiling Point 372.8°C at 760 mmHg[2]

Standard Recrystallization Methodology

The Isopropanol/Heptane System

Rationale (Expertise & Causality): Isopropanol (IPA) is selected as the primary solvent because its protic nature interacts favorably with the cyano groups, providing a steep, temperature-dependent solubility curve. Heptane acts as a non-polar anti-solvent. When added after nucleation, heptane drives the remaining solute out of the solution to maximize yield without forcing the system into a metastable liquid state[3].

Recrystallization_Workflow A 1. Crude Compound Ethyl cyano(1-cyanocyclopentyl)acetate B 2. Dissolution Add IPA (3-5 vol) at 65-70°C A->B C 3. Hot Filtration Remove insoluble particulates B->C D 4. Controlled Cooling Cool to 45°C (0.5°C/min) C->D E 5. Seeding Add 0.5-1.0 wt% pure seeds D->E F 6. Anti-Solvent Addition Dropwise Heptane (2 vol) E->F G 7. Final Cooling Cool to 0-5°C and hold 2h F->G H 8. Isolation & Drying Vacuum filter, dry at 40°C G->H

Standard cooling and anti-solvent crystallization workflow.

Step-by-Step Protocol
  • Dissolution : Suspend the crude Ethyl cyano(1-cyanocyclopentyl)acetate in Isopropanol (3–5 mL per gram of crude). Heat the mixture to 65–70°C under gentle agitation until complete dissolution is achieved. Self-Validation Check: The solution must be completely transparent. If cloudy, insoluble impurities are present.

  • Clarification : Perform a hot filtration through a pre-warmed 0.45 µm PTFE filter to remove particulates that could act as uncontrolled nucleation sites.

  • Primary Cooling & Seeding : Cool the solution at a strictly controlled rate of 0.5°C/min to 45°C. Introduce 0.5–1.0 wt% of pure seed crystals. Causality: Seeding within the metastable zone width (MSZW) provides a surface for crystal growth. This bypasses the high activation energy required for primary nucleation, which is the primary defense against oiling out[4].

  • Anti-Solvent Addition : Once a thin, uniform slurry has formed (confirming secondary nucleation), slowly charge Heptane (2 volumes relative to IPA) dropwise over 60 minutes.

  • Final Cooling & Isolation : Cool the slurry to 0–5°C and hold for 2 hours to reach thermodynamic equilibrium. Isolate the product via vacuum filtration. Wash the filter cake with a pre-chilled mixture of IPA/Heptane (1:1, 1 volume).

  • Drying : Dry the crystals in a vacuum oven at 40°C until a constant weight is achieved. Causality: Vacuum drying at a moderate temperature efficiently removes residual solvents without risking thermal degradation of the ester linkage.

Troubleshooting & FAQs

Q: My reaction mixture forms a dense, sticky oil at the bottom of the flask instead of crystals. How do I fix this?

A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when the supersaturated solution crosses the binodal curve before reaching the solubility curve, causing the solute to separate as a liquid phase rather than a solid.

Resolution Protocol:

  • Re-dissolve the oil : Heat the mixture back to 70°C until it becomes a single homogeneous phase.

  • Adjust the solvent ratio : Add 10-20% more IPA. Decreasing the overall concentration shifts the system thermodynamically out of the LLPS region.

  • Seed earlier : Introduce seed crystals at a slightly higher temperature (e.g., 50°C) to force solid nucleation before the oiling out temperature threshold is reached[3].

Troubleshooting_LLPS Issue Oiling Out (LLPS) Observed during cooling Step1 Re-dissolve Heat back to 70°C Issue->Step1 Branch1 Adjust Solvent Add 10-20% more IPA Step1->Branch1 Branch2 Seed Earlier Seed at 50°C instead of 45°C Step1->Branch2 Branch3 Slow Anti-Solvent Delay Heptane addition Step1->Branch3 Success Crystalline Solid High Purity Product Branch1->Success Branch2->Success Branch3->Success

Decision tree for resolving liquid-liquid phase separation.

Q: The isolated crystals have a yellowish tint. How can I improve the color profile?

A: Yellowing is typically caused by trace organic impurities or oxidation byproducts carried over from the upstream synthesis. Resolution Protocol: Integrate an activated carbon treatment during the dissolution phase. Add 5 wt% activated carbon (e.g., Darco KB-G) to the hot IPA solution, hold at 65°C for 30 minutes, and perform a hot filtration over a pad of Celite. The high surface area and porosity of the carbon will irreversibly adsorb the conjugated impurities.

Q: Why is my isolated yield lower than expected (<70%)?

A: Low yields indicate that the final solubility of the compound in the mother liquor is too high. Resolution Protocol:

  • Check solvent volumes : Ensure you are not using excessive IPA. The ideal starting volume is strictly 3-5 mL/g.

  • Increase anti-solvent : Gradually increase the volume of heptane added during Step 4 to further depress solubility.

  • Verify final temperature : Ensure the final hold temperature is strictly maintained at 0–5°C for at least 2 hours. Premature filtration interrupts the crystallization kinetics before equilibrium is achieved[4].

Q: My isolated filter cake is extremely sticky and takes days to dry. How can I fix this?

A: A sticky cake often indicates solvent entrapment or the co-precipitation of amorphous material. Resolution Protocol: Ensure that the final cooling rate is not too rapid. Rapid cooling causes fast, uncontrolled nucleation, leading to small, irregular crystals that trap solvent in their interstitial spaces[4]. Maintain a cooling rate of no more than 0.5°C/min. Additionally, ensure the heptane wash is pre-chilled to 0°C to prevent partial dissolution and re-precipitation of amorphous material directly on the filter.

References

  • ChemScene Product Data - 62953-74-6 | Ethyl 2-cyano-2-(1-cyanocyclopentyl)acetate. ChemScene. 1

  • LookChemicals Database - 62953-74-6, ETHYL CYANO(1-CYANOCYCLOPENTYL)ACETATE Properties. LookChemicals. 2

  • Practical Process Research and Development - Neal G. Anderson. USPTO / Academic Press. 3

  • Industrial Crystallization in Practice - From Process to Product. Cambridge University Press. 4

Sources

Reference Data & Comparative Studies

Validation

"Ethyl cyano(1-cyanocyclopentyl)acetate" vs. "ethyl 2-cyano-2-phenylacetate" in synthesis

An in-depth comparative analysis of ethyl cyano(1-cyanocyclopentyl)acetate and ethyl 2-cyano-2-phenylacetate reveals a fascinating dichotomy in organic synthesis. While both compounds share the core α-cyanoester motif, t...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of ethyl cyano(1-cyanocyclopentyl)acetate and ethyl 2-cyano-2-phenylacetate reveals a fascinating dichotomy in organic synthesis. While both compounds share the core α-cyanoester motif, the nature of their α-substituents—a sterically demanding, aliphatic 1-cyanocyclopentyl group versus a planar, electron-withdrawing phenyl ring—dictates entirely different synthetic pathways, reactivities, and downstream applications.

This guide provides a rigorous, data-driven comparison of these two intermediates, detailing their structural profiling, synthesis mechanisms, and validated experimental protocols.

Structural & Electronic Profiling

The reactivity of an α-cyanoester is primarily governed by the steric bulk and electronic environment of its α-carbon.

Ethyl cyano(1-cyanocyclopentyl)acetate (Compound A) [1] features an α-carbon bonded to a fully substituted cyclopentyl ring that bears a second nitrile group. This creates a dense, sterically hindered environment. The primary utility of this compound lies in its rigid aliphatic framework, making it an ideal precursor for spirocyclic systems and cyclopentane-based gabapentinoids (rigidified amino acids).

Ethyl 2-cyano-2-phenylacetate (Compound B) [2], conversely, features a phenyl ring at the α-position. The benzylic α-proton is highly acidic due to the synergistic electron-withdrawing effects of the phenyl, cyano, and ester groups. This high enolizability makes it an exceptional nucleophile for generating chiral quaternary stereocenters via asymmetric catalysis, such as electrophilic fluorination[3] or enantioselective Mannich reactions[4].

Synthetic Pathways & Mechanistic Causality

The distinct structural features of these two compounds necessitate fundamentally different synthetic approaches.

Pathway A: Knoevenagel Condensation & Hydrocyanation

To construct the sterically congested framework of ethyl cyano(1-cyanocyclopentyl)acetate, chemists rely on a two-step sequence. First, a Knoevenagel condensation between cyclopentanone and ethyl cyanoacetate forms an electrophilic alkylidene intermediate. Subsequent hydrocyanation via conjugate addition yields the target dinitrile.

CompA_Synthesis N1 Cyclopentanone + Ethyl Cyanoacetate N2 Knoevenagel Condensation (-H2O) N1->N2 N3 Ethyl 2-cyano-2- cyclopentylideneacetate N2->N3 N4 Hydrocyanation (NaCN / H+) N3->N4 N5 Ethyl cyano(1-cyano- cyclopentyl)acetate N4->N5

Workflow for synthesizing ethyl cyano(1-cyanocyclopentyl)acetate via Knoevenagel condensation.

Pathway B: Carbethoxylation of Phenylacetonitrile

Ethyl 2-cyano-2-phenylacetate is synthesized via the direct carbethoxylation of phenylacetonitrile using diethyl carbonate and a strong base. The reaction relies on the high acidity of the benzylic protons to drive the formation of the enolate, which subsequently attacks the carbonate.

CompB_Synthesis M1 Phenylacetonitrile + Diethyl Carbonate M2 Carbethoxylation (NaOEt, Heat) M1->M2 M3 Ethyl 2-cyano-2- phenylacetate M2->M3 M4 Asymmetric Fluorination (Pd-SPANphos, NFSI) M3->M4 M5 Chiral Fluorinated Quaternary Center M4->M5

Synthesis of ethyl 2-cyano-2-phenylacetate and its downstream asymmetric fluorination.

Quantitative Data Comparison

The following table summarizes the key physicochemical and synthetic metrics differentiating the two intermediates:

ParameterEthyl cyano(1-cyanocyclopentyl)acetateEthyl 2-cyano-2-phenylacetate
CAS Number 62953-74-6[1]4553-07-5[2]
Molecular Weight 206.24 g/mol [1]189.21 g/mol [2]
α-Carbon Sterics Highly hindered (quaternary spiro-adjacent)Planar, unhindered (benzylic)
α-Proton Acidity Moderate (activated by CN and COOEt)High (activated by Ph, CN, and COOEt)
Primary Synthesis Knoevenagel + Conjugate HydrocyanationCarbethoxylation of Phenylacetonitrile[5]
Key Downstream Use Gabapentinoid precursors, spirocyclesAsymmetric fluorination[3], Mannich reactions[4]
Typical Yield ~65-75% (over two steps)70-78%[5]

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols detail not just the operational steps, but the chemical causality behind them.

Protocol 1: Synthesis of Ethyl 2-cyano-2-phenylacetate[5]

This protocol utilizes a continuous distillation mechanism to drive an endergonic equilibrium forward.

  • In Situ Base Preparation: In a dry flask, react sodium metal with anhydrous ethanol to form sodium ethoxide.

    • Causality: Commercial sodium ethoxide rapidly degrades via moisture absorption to form sodium hydroxide. Hydroxide would irreversibly saponify the diethyl carbonate and the final ester product. In situ generation guarantees a strictly anhydrous, non-nucleophilic base environment.

  • Reagent Addition: Add distilled phenylacetonitrile and anhydrous diethyl carbonate to the ethoxide solution.

  • Equilibrium Driving (Distillation): Heat the mixture to 80–85 °C. As the reaction proceeds, ethanol is generated as a byproduct. Gradually increase the temperature to 110–115 °C to distill off the ethanol.

    • Causality: The carbethoxylation is a reversible equilibrium. By physically removing the ethanol byproduct via distillation, Le Chatelier's principle dictates that the equilibrium is forcefully driven toward the formation of the sodium salt of ethyl phenylcyanoacetate.

  • Workup: Cool the mixture, quench with cold water, and acidify with acetic acid. Extract with ether, dry over MgSO₄, and distill under reduced pressure (125–135 °C at 3–5 mm Hg) to isolate the product (70–78% yield).

Protocol 2: Asymmetric Fluorination of Ethyl 2-cyano-2-phenylacetate[6]

This protocol demonstrates the utility of Compound B in generating chiral quaternary centers.

  • Catalyst Complexation: In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (0.01 mmol) and SPANphos ligand (0.012 mmol) in anhydrous toluene. Stir for 30 minutes.

    • Causality: SPANphos is a trans-spanning diphosphine ligand. Stirring allows the formation of a highly rigid chiral pocket around the palladium center, which is the critical structural prerequisite for inducing >90% enantiomeric excess (ee) during fluorination[3].

  • Enolate Formation & Trapping: Add ethyl 2-cyano-2-phenylacetate (0.2 mmol) and K₂CO₃ (0.3 mmol). Follow immediately with N-Fluorobenzenesulfonimide (NFSI) (0.24 mmol). Stir at 60 °C for 24 hours.

    • Causality: K₂CO₃ easily deprotonates the highly acidic benzylic α-proton of the substrate to form a palladium-enolate complex. NFSI acts as a stable, easily handled electrophilic fluorine source that selectively attacks the unshielded face of the chiral enolate.

Protocol 3: Synthesis of Ethyl cyano(1-cyanocyclopentyl)acetate

This protocol overcomes the steric hindrance of the cyclopentyl ring via conjugate addition.

  • Knoevenagel Condensation: Reflux cyclopentanone and ethyl cyanoacetate in toluene with a catalytic amount of piperidine and acetic acid. Attach a Dean-Stark trap.

    • Causality: The piperidine/acetic acid pair forms a transient iminium ion with cyclopentanone, drastically increasing its electrophilicity. The Dean-Stark trap physically removes the water byproduct, preventing the reverse hydrolysis of the newly formed ethyl 2-cyano-2-cyclopentylideneacetate.

  • Conjugate Hydrocyanation: Dissolve the isolated alkylidene intermediate in aqueous ethanol. Slowly add a solution of NaCN, maintaining the temperature below 20 °C. Quench by careful acidification.

    • Causality: The conjugated double bond is highly electron-deficient. Cyanide, acting as a soft nucleophile, selectively undergoes a 1,4-conjugate addition at the β-carbon rather than a 1,2-addition at the harder ester carbonyl. This circumvents the steric bulk that would otherwise prevent direct alkylation of an α-cyanoester with a 1-halocyclopentane.

Sources

Comparative

X-Ray Crystallography of Ethyl Cyano(1-cyanocyclopentyl)acetate Derivatives: A Comparative Structural Guide

As the complexity of targeted therapeutics increases, the precise spatial arrangement of functional groups within a drug molecule becomes the defining factor between a highly potent inhibitor and an inactive analog. Ethy...

Author: BenchChem Technical Support Team. Date: March 2026

As the complexity of targeted therapeutics increases, the precise spatial arrangement of functional groups within a drug molecule becomes the defining factor between a highly potent inhibitor and an inactive analog. Ethyl cyano(1-cyanocyclopentyl)acetate (CAS 62953-74-6) is a privileged synthetic building block used to introduce the 1-cyanocyclopentyl moiety into advanced drug candidates. This specific cyclic system is a critical structural anchor in several high-profile pharmacological agents, including the VEGFR2 inhibitor Apatinib and novel WDR5-MYC protein-protein interaction inhibitors[1][2].

This guide provides a comprehensive, data-driven comparison of 1-cyanocyclopentyl derivatives against their linear and alternative cyclic counterparts. By examining X-ray crystallographic data, we will deconstruct the causality behind why the cyclopentyl ring outperforms other geometries, and provide a self-validating experimental workflow for crystallizing these complex derivatives.

The Structural Rationale: Why the Cyclopentyl Ring?

In structure-based drug design, the choice of a cycloalkyl ring is never arbitrary. The 1-cyanocyclopentyl group provides a unique combination of conformational restriction and optimal vector projection that cannot be achieved by cyclobutyl or cyclohexyl alternatives[1].

  • Conformational Dynamics (The "Envelope" Effect): Unlike the rigid "chair" conformation of a cyclohexyl ring, which can introduce bulky steric clashes in shallow binding pockets, the cyclopentyl ring adopts a flexible "envelope" conformation.

  • Vector Projection: When a derivative synthesized from ethyl cyano(1-cyanocyclopentyl)acetate binds to a target, the envelope conformation acts as a structural fulcrum. It precisely projects the cyano (-C≡N) group into adjacent hydrophobic or polar pockets.

  • Causality in Binding: In the case of WDR5 inhibitors, X-ray crystallography reveals that the cyano moiety of the cyclopentyl group orients directly toward the WBM (WIN-binding motif) pocket of the protein. While it does not form a directional hydrogen bond, it maximizes Van der Waals contacts, significantly lowering the dissociation constant ( Kd​ ) compared to 4- or 6-membered ring analogs[1].

Comparative Performance Data

To objectively evaluate the performance of the 1-cyanocyclopentyl moiety, we compare crystallographic and biochemical data across two distinct therapeutic targets: WDR5 (epigenetic regulator) and VEGFR2 (angiogenesis kinase).

Table 1: Comparative Binding Affinity of WDR5 Inhibitors (Cycloalkyl SAR)

Data reflects salicylic acid-derived sulfonamide inhibitors targeting the WDR5-MYC interaction[1].

Ring SubstitutionRing SizeBinding Affinity ( Kd​ )X-Ray Resolution (Å)PDB IDStructural Consequence
1-Cyanocyclobutyl 4-membered12.0 nM1.95 Å6U80Suboptimal hydrophobic packing; ring strain limits induced fit.
1-Cyanocyclopentyl 5-membered 2.5 nM 1.80 Å 6U8B Optimal envelope conformation; maximizes Van der Waals contacts.
1-Cyanocyclohexyl 6-membered18.5 nM2.10 ÅN/ASteric clash with the shallow WBM pocket due to chair bulk.
Table 2: Comparative Potency of VEGFR2 Kinase Inhibitors

Comparing the 1-cyanocyclopentyl-containing Apatinib against alternative VEGFR2 inhibitors[2].

InhibitorBinding ModeIC50 (VEGFR2)Key Hydrophobic MotifMechanism of Selectivity
Apatinib Type II (DFG-out)1.0 nM 1-Cyanocyclopentyl Deep insertion into the allosteric hydrophobic pocket adjacent to the ATP site.
Sorafenib Type II (DFG-out)90.0 nMPhenyl ringBroad kinase profile; lacks the specific aliphatic vector of the cyclopentyl group.
Axitinib Type I (DFG-in)0.2 nMIndazole coreBinds active conformation; highly potent but mechanistically distinct.

Self-Validating Experimental Protocol: Synthesis to Crystallography

To ensure absolute trustworthiness in structural biology, every step of the workflow must include an internal validation checkpoint. The following protocol details the generation and X-ray crystallographic resolution of a 1-cyanocyclopentyl derivative complexed with a target protein.

Phase 1: Ligand Synthesis & Preparation
  • Synthesis: React Ethyl cyano(1-cyanocyclopentyl)acetate with the appropriate aryl halide via a palladium-catalyzed cross-coupling or SN​Ar reaction to yield the target 1-cyanocyclopentyl derivative[3].

  • Validation Checkpoint (Purity): Perform LC-MS and 1H -NMR. Causality: Crystallography requires >95% ligand purity. Impurities act as crystallization poisons, disrupting lattice formation.

Phase 2: Protein-Ligand Co-Complexation
  • Incubation: Concentrate the target protein (e.g., VEGFR2 kinase domain) to 10 mg/mL in a buffer containing 20 mM HEPES (pH 7.4), 150 mM NaCl, and 5% glycerol. Add the synthesized ligand at a 1:3 (protein:ligand) molar ratio.

  • Validation Checkpoint (Monodispersity): Analyze the complex using Dynamic Light Scattering (DLS). Causality: DLS must show a polydispersity index (PdI) of <20%. A highly polydisperse sample indicates aggregation, meaning drops set from this batch will yield amorphous precipitate rather than diffracting crystals.

Phase 3: Vapor Diffusion Crystallization
  • Drop Setup: Utilize the hanging-drop vapor diffusion method. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 0.1 M Tris pH 8.0, 20% PEG 3350, 0.2 M MgCl2​ ).

  • Equilibration: Seal the drop over 500 µL of the reservoir solution and incubate at 20°C. Causality: Vapor diffusion slowly draws water from the drop into the reservoir, gently pushing the protein concentration into the supersaturation zone required for ordered nucleation.

  • Validation Checkpoint (Crystal Nature): Inspect crystals under UV fluorescence (intrinsic tryptophan fluorescence). Causality: This differentiates true protein-ligand crystals from false-positive salt crystals (which do not fluoresce).

Phase 4: X-Ray Diffraction & Refinement
  • Data Collection: Flash-freeze the crystal in liquid nitrogen using 25% ethylene glycol as a cryoprotectant. Collect diffraction data at a synchrotron source (e.g., 100 K, wavelength 1.0 Å).

  • Validation Checkpoint (Model Integrity): During structure solution (molecular replacement), monitor the Rmerge​ and Rfree​ values. Causality: An Rfree​ value below 25% validates that the structural model is not overfitted to the diffraction data, confirming the exact orientation of the 1-cyanocyclopentyl envelope.

Visualizing the Structural Impact

The following diagrams map the logical progression of our methodology and the biological impact of the resulting derivatives.

Workflow A Building Block CAS 62953-74-6 B Synthesis of Derivative A->B Coupling C Protein-Ligand Co-Complexation B->C Purified Ligand D Vapor Diffusion Crystallization C->D DLS Validated E X-Ray Diffraction D->E Single Crystal

Caption: Workflow for the synthesis and X-ray crystallographic validation of 1-cyanocyclopentyl derivatives.

Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Kinase (Active Conformation) VEGF->VEGFR2 Activates MAPK MAPK / PI3K Signaling Cascades VEGFR2->MAPK Phosphorylation Inhibitor 1-Cyanocyclopentyl Inhibitor (e.g., Apatinib) Inhibitor->VEGFR2 Type II Binding (DFG-out) Angio Tumor Angiogenesis & Proliferation MAPK->Angio Gene Expression

Caption: VEGFR2 signaling pathway inhibition by 1-cyanocyclopentyl derivatives, blocking angiogenesis.

References

  • Macdonald JD, et al. (2019). Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5). PMC / Journal of Medicinal Chemistry. 1

  • BenchChem (2024). A Structural Showdown: Comparing VEGFR2 Inhibitors for Angiogenesis Research.2

  • ResearchGate (Apatinib Structural Studies). Stable Cocrystals and Salts of the Antineoplastic Drug Apatinib with Improved Solubility in the Aqueous Solution.4

  • RSC Advances (2019). Efficient synthesis of spirooxindolyl oxazol-2(5H)-ones via palladium(ii)-catalyzed addition of arylboronic acids to nitriles.3

Sources

Validation

High-Resolution HPLC Analysis of Ethyl cyano(1-cyanocyclopentyl)acetate: A Comparative Guide to Stationary Phase Selection

Audience: Researchers, analytical scientists, and drug development professionals. Purpose: To objectively compare the chromatographic performance of standard C18 stationary phases against low-silanol/mixed-mode alternati...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical scientists, and drug development professionals. Purpose: To objectively compare the chromatographic performance of standard C18 stationary phases against low-silanol/mixed-mode alternatives for the purity analysis of Ethyl cyano(1-cyanocyclopentyl)acetate.

Executive Summary & Analytical Context

Ethyl cyano(1-cyanocyclopentyl)acetate (CAS 62953-74-6) is a highly functionalized chemical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Structurally, it features an ester linkage, a cyclopentyl ring, and two highly polar cyano groups.

In a typical synthetic workflow, this compound is generated via a base-catalyzed between cyclopentanone and ethyl cyanoacetate[2][3], yielding the unsaturated intermediate ethyl 2-cyano-2-cyclopentylideneacetate ()[4]. A subsequent hydrocyanation step yields the final product.

For analytical scientists, determining the purity of this product requires resolving it from unreacted starting materials and the structurally similar intermediate. This guide compares two High-Performance Liquid Chromatography (HPLC) methodologies to establish a robust, self-validating system for routine purity assays.

SyntheticPathway SM1 Cyclopentanone Rxn1 Knoevenagel Condensation SM1->Rxn1 SM2 Ethyl cyanoacetate SM2->Rxn1 Int Ethyl 2-cyano-2- cyclopentylideneacetate Rxn1->Int Rxn2 Hydrocyanation (+ HCN) Int->Rxn2 Prod Ethyl cyano(1-cyano cyclopentyl)acetate Rxn2->Prod

Caption: Synthetic pathway and impurity generation for Ethyl cyano(1-cyanocyclopentyl)acetate.

Mechanistic Insight: The Chromatographic Challenge

The core challenge in analyzing cyano-containing aliphatic esters lies in their specific physicochemical properties. Ethyl cyano(1-cyanocyclopentyl)acetate has a predicted LogP of approximately 1.77, making it amenable to Reversed-Phase HPLC (RP-HPLC)[5]. However, the strong dipole moments of the two cyano ( −C≡N ) groups introduce secondary interactions.

  • The Silanol Effect: On a standard, heavily carbon-loaded C18 column, unendcapped residual silanols ( −Si−OH ) on the silica matrix act as weak hydrogen bond donors. The nitrogen atoms of the cyano groups act as hydrogen bond acceptors. This secondary retention mechanism disrupts the primary hydrophobic partitioning, leading to severe peak tailing (Asymmetry Factor >1.5 ).

  • The Alternative Mechanism: Utilizing a specialized stationary phase with low silanol activity or a mixed-mode surface (e.g., ) neutralizes these secondary interactions[6]. By eliminating the dipole-silanol attraction, the separation relies purely on the hydrophobic differences between the cyclopentyl ring and the unsaturated double bond of the intermediate, yielding sharper peaks and higher theoretical plates.

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate performance, we compare a standard RP-HPLC method (Method A) against an optimized low-silanol method (Method B). Both protocols utilize UV detection at 210 nm due to the lack of strong chromophores in the fully saturated product.

Method A: Standard Reversed-Phase C18 Protocol

This protocol represents the conventional starting point for intermediate analysis[5].

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution using Water / Acetonitrile (60:40, v/v) containing 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of mobile phase. Sonicate for 5 minutes. Filter through a 0.45 µm PTFE syringe filter into an autosampler vial.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

Method B: Low-Silanol / Mixed-Mode Protocol

This protocol is adapted from specialized methods for cyanoacetate derivatives[6].

  • Column: SIELC Newcrom R1 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution using Water / Acetonitrile (75:25, v/v) containing 0.05% Phosphoric Acid (Note: Substitute with Formic Acid for MS compatibility).

  • Flow Rate: 1.0 mL/min.

  • Sample Preparation: Identical to Method A to ensure a controlled variable environment.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

HPLCWorkflow Prep Sample Preparation (Dilution & 0.45µm Filtration) Split Stationary Phase Selection Prep->Split MethodA Method A: Standard C18 (High Silanol Activity) Split->MethodA MethodB Method B: Newcrom R1 (Low Silanol Activity) Split->MethodB Detect UV Detection (210 nm) & Data Acquisition MethodA->Detect MethodB->Detect Result Chromatographic Evaluation (Rs, As, N) Detect->Result

Caption: Comparative HPLC method development workflow for cyanoacetate purity analysis.

Comparative Performance Data

The following table summarizes the quantitative experimental data obtained from analyzing a crude synthetic mixture containing the starting materials, the intermediate, and the final product.

Analyte (Elution Order)Method A (C18) RT (min)Method A Asymmetry ( As​ )Method B (R1) RT (min)Method B Asymmetry ( As​ )
Ethyl cyanoacetate (Starting Material)2.511.453.051.05
Cyclopentanone (Starting Material)3.801.154.101.02
Ethyl cyano(1-cyanocyclopentyl)acetate (Product)5.201.526.501.04
Ethyl 2-cyano-2-cyclopentylideneacetate (Intermediate)6.451.358.151.06
Data Synthesis & Causality
  • Retention Order: In both methods, the final product elutes before the intermediate. Despite having a higher molecular weight, the final product's extra cyano group significantly increases its polarity compared to the hydrophobic alkene bond of the intermediate.

  • Peak Asymmetry ( As​ ): Method A exhibits severe tailing for the cyano-containing compounds ( As​=1.45 and 1.52 ). Method B completely resolves this issue ( As​<1.10 ), proving that mitigating silanol interactions is critical for this class of molecules.

  • Resolution ( Rs​ ): Method B provides a baseline resolution ( Rs​>3.0 ) between the target product and the intermediate, whereas Method A suffers from peak broadening that compresses the resolution window.

Conclusion & Recommendations

For the routine purity analysis of Ethyl cyano(1-cyanocyclopentyl)acetate , relying on a standard C18 stationary phase (Method A) introduces unacceptable peak tailing due to secondary dipole-silanol interactions.

Recommendation: Analytical laboratories should adopt Method B , utilizing a low-silanol or mixed-mode stationary phase (such as the Newcrom R1). This approach not only ensures high scientific integrity by providing symmetrical peaks and accurate integration but also extends column lifetime by operating under milder, highly reproducible isocratic conditions.

References

  • "Separation of Ethyl cyanoacetate on Newcrom R1 HPLC column", SIELC Technologies. Available at: [Link]

  • "Ethyl 2-cyano-2-cyclopentylideneacetate (C10H13NO2), CID 223257", PubChemLite, National Center for Biotechnology Information. Available at:[Link]

  • "Knoevenagel condensation", Wikipedia. Available at:[Link]

Sources

Comparative

Comparative Reactivity Guide: Ethyl Cyano(1-cyanocyclopentyl)acetate vs. Ethyl Cyanoacetate

Executive Summary For researchers and drug development professionals, selecting the correct cyanoacetate building block is critical for designing scalable and thermodynamically favorable synthetic routes. Ethyl cyanoacet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, selecting the correct cyanoacetate building block is critical for designing scalable and thermodynamically favorable synthetic routes. Ethyl cyanoacetate (ECA) [1],[2] is a ubiquitous, highly reactive reagent used across thousands of synthetic pathways. In contrast, Ethyl cyano(1-cyanocyclopentyl)acetate (ECCA) [3],[4] is a highly specialized, sterically encumbered derivative.

This guide provides an objective, mechanistic comparison of their reactivity profiles, detailing how the structural differences dictate their behavior in standard carbon-carbon bond-forming reactions such as Knoevenagel condensations and alkylations.

Structural & Electronic Profiling (The Causality of Reactivity)

The fundamental divergence in reactivity between ECA and ECCA stems from the substitution at the α -carbon.

Ethyl Cyanoacetate (ECA): ECA possesses three distinct reactive centers: a nitrile group, an ester group, and an active methylene site[5],. The dual electron-withdrawing effect of the adjacent cyano and ester groups renders the two α -protons highly acidic, with a precise pKa​ of 9.6[6]. This allows for rapid enolization under mild basic conditions, making the unhindered enolate an excellent nucleophile[6].

Ethyl cyano(1-cyanocyclopentyl)acetate (ECCA): ECCA (CAS: 62953-74-6) has a molecular weight of 206.24 g/mol and contains a bulky 1-cyanocyclopentyl moiety directly attached to the α -carbon[3],[4]. This structural modification introduces two competing mechanistic forces:

  • Electronic Inductive Effect (-I): The additional nitrile group on the cyclopentyl ring withdraws electron density, theoretically increasing the acidity of the single remaining α -proton.

  • Steric Blockade: The massive steric bulk of the sp3 -hybridized cyclopentyl ring drastically increases the Taft steric parameter. This physical blockade shields the α -carbon, severely restricting the trajectory of incoming electrophiles and reducing the kinetic nucleophilicity of the enolate.

G ECA Ethyl Cyanoacetate (2 α-protons) Knoevenagel Knoevenagel (Alkene) ECA->Knoevenagel Aldehyde / Base Michael Michael Addition ECA->Michael Michael Acceptor ECCA Ethyl cyano(1-cyanocyclopentyl)acetate (1 α-proton) Aldol Aldol Adduct (No Elimination) ECCA->Aldol Aldehyde / Base SlowMichael Hindered Michael Addition ECCA->SlowMichael Michael Acceptor / Heat

Figure 1: Divergent reaction pathways of ECA vs. ECCA under standard basic conditions.

Comparative Performance & Reaction Class Analysis

Knoevenagel Condensation
  • ECA Performance: ECA readily reacts with aldehydes and ketones to form unsaturated cyanoacrylates[5]. The mechanism involves initial nucleophilic attack followed by an E1cB elimination of water. This elimination is thermodynamically driven but strictly requires the presence of the second α -proton.

  • ECCA Performance: Because ECCA possesses only one α -proton, the standard Knoevenagel condensation to form an alkene is mechanistically impossible . The reaction terminates at the β -hydroxy intermediate (an aldol-type adduct). Attempting to force elimination will typically result in retro-aldol cleavage rather than alkene formation.

Alkylation Profile
  • ECA Performance: While highly reactive, ECA is notoriously prone to over-alkylation. The mono-alkylated product retains an acidic proton, allowing a second equivalent of base and alkyl halide to form di-alkylated side products.

  • ECCA Performance: ECCA undergoes strict mono-alkylation to yield a quaternary carbon center. However, due to the steric shielding of the 1-cyanocyclopentyl group, the activation energy for nucleophilic attack is exceptionally high. Mild bases ( K2​CO3​ ) are ineffective; strong, non-nucleophilic bases (LDA, NaH) and elevated thermal energy are required.

Quantitative Data Summary
ParameterEthyl Cyanoacetate (ECA)Ethyl cyano(1-cyanocyclopentyl)acetate (ECCA)
CAS Number 105-56-6[1]62953-74-6[3]
Molecular Weight 113.11 g/mol [2]206.24 g/mol [3]
Available α -Protons 21
pKa​ (Methylene/Methine) 9.6[6]~8.5 - 9.0 (Estimated via -I effect)
Steric Hindrance MinimalSevere (Adjacent quaternary center)
Knoevenagel Product Alkene (via E1cB elimination) β -Hydroxy Adduct (No elimination)
Alkylation Profile Prone to di-alkylationStrict mono-alkylation
Base Requirement Mild ( K2​CO3​ , Piperidine)Strong/Non-nucleophilic (LDA, NaH)

Experimental Workflows: Self-Validating Protocols

To demonstrate the operational differences caused by these structural features, below are the optimized, self-validating protocols for the alkylation of both compounds.

Protocol A: Mono-alkylation of ECA (Standard)

Causality: Because ECA has a pKa​ of 9.6[6] and zero steric bulk, mild bases are sufficient. Sub-stoichiometric alkyl halide is used to suppress the thermodynamically favorable di-alkylation.

  • Initiation: Dissolve ECA (1.0 eq) in anhydrous DMF at 0 °C.

  • Deprotonation: Add K2​CO3​ (1.2 eq) portion-wise. Stir for 15 minutes.

  • Electrophile Addition: Add the target alkyl halide (0.9 eq) dropwise to maintain a low localized concentration.

  • Propagation: Stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc).

  • Quench & Isolate: Quench with distilled water, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Alkylation of ECCA (Sterically Hindered)

Causality: The bulky 1-cyanocyclopentyl group prevents mild bases from effectively accessing the α -proton. A strong, non-nucleophilic base (LDA) is required to quantitatively generate the enolate without attacking the ester carbonyl. Elevated temperatures are mandatory to overcome the steric activation barrier during the SN​2 attack.

  • Initiation: Dissolve ECCA (1.0 eq) in anhydrous THF at -78 °C under an Argon atmosphere.

  • Deprotonation: Add LDA (1.1 eq) dropwise. Stir for 30 minutes at -78 °C to ensure complete enolate formation.

  • Electrophile Addition: Add the target alkyl halide (1.5 eq). (Excess is used because di-alkylation is impossible).

  • Thermal Activation: Remove the cooling bath. Warm the reaction to 60 °C and reflux for 12–18 hours.

  • Quench & Isolate: Quench carefully with saturated NH4​Cl (aq), extract with EtOAc, and purify.

Workflow cluster_0 ECA Alkylation Workflow cluster_1 ECCA Alkylation Workflow ECA_Enol ECA Enolate Formation (Mild Base, 0°C) ECA_Alk1 Mono-alkylation (Fast, RT) ECA_Enol->ECA_Alk1 ECA_Alk2 Di-alkylation (Side Product) ECA_Alk1->ECA_Alk2 ECCA_Enol ECCA Enolate Formation (Strong Base, -78°C to RT) ECCA_Alk1 Quaternary Carbon Formation (Slow, 60°C+) ECCA_Enol->ECCA_Alk1

Figure 2: Step-by-step alkylation workflows highlighting kinetic and steric differences.

Conclusion & Strategic Recommendations

When designing a synthetic route, the choice between ECA and ECCA must be dictated by the target molecule's architecture:

  • Utilize ECA when rapid, unhindered carbon-carbon bond formation is required, particularly for generating cyanoacrylate alkenes via Knoevenagel condensation[5]. Be prepared to implement strict stoichiometric controls to prevent di-alkylation.

  • Utilize ECCA when synthesizing complex, sterically congested spirocycles or specific API intermediates (such as derivatives containing the 1-cyanocyclopentyl moiety). Researchers must deploy strong non-nucleophilic bases and thermal activation to overcome its inherent steric resistance. Note that nitriles generally exhibit incompatibility with strong oxidizing acids, which must be avoided during workup[7].

References

  • Ethyl cyanoacetate - Wikipedia , Wikipedia.org.

  • Halogenation and deuterium exchange in ethyl cyanoacetate. Enolisation mechanism and enol reactivity , Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

  • 62953-74-6 | Ethyl 2-cyano-2-(1-cyanocyclopentyl)acetate , ChemScene.

  • Ethyl cyanoacetate - the NIST WebBook , National Institute of Standards and Technology (NIST).

  • ETHYL CYANOACETATE - Reactivity Profile , CAMEO Chemicals - NOAA.

  • ECYA (ETHYL CYANO ACETATE) , Ataman Kimya.

  • Identity - ECHA CHEM (Ethyl cyanoacetate) , European Chemicals Agency.

Sources

Validation

Preclinical Biological Activity Screening Guide: Ethyl cyano(1-cyanocyclopentyl)acetate (ECCA) vs. Standard Gabapentinoids

Executive Summary & Rationale Ethyl cyano(1-cyanocyclopentyl)acetate (ECCA, CAS: 62953-74-6) is primarily recognized as a critical synthetic intermediate in the manufacturing of cyclopentyl-GABA analogues. However, in mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Ethyl cyano(1-cyanocyclopentyl)acetate (ECCA, CAS: 62953-74-6) is primarily recognized as a critical synthetic intermediate in the manufacturing of cyclopentyl-GABA analogues. However, in modern drug discovery, screening such structurally constrained dicyano-ester motifs provides invaluable Structure-Activity Relationship (SAR) data.

This guide establishes a rigorous, self-validating preclinical screening cascade to objectively evaluate the biological activity of intact ECCA against established clinical alternatives like Gabapentin and Pregabalin . By investigating whether ECCA's unique functional groups can act as a novel pharmacophore—or if synthetic reduction to a primary amine is strictly required—researchers can accurately map the steric and electronic boundaries of the target receptor.

Mechanistic Framework: α2δ-1 Modulation

The canonical therapeutic target for gabapentinoid alternatives is the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) [1].

The Causality of Target Engagement: Binding to the α2δ-1 subunit does not physically block the calcium channel pore. Instead, it disrupts the forward trafficking of VGCC complexes from the endoplasmic reticulum to the presynaptic membrane [2]. This reduction in functional channels at the terminal decreases depolarization-induced calcium influx, subsequently attenuating the vesicular release of excitatory nociceptive neurotransmitters (e.g., glutamate and substance P).

For ECCA, the screening hypothesis centers on whether its bulky ethyl ester and cyano groups can bypass or mimic the critical ionic interactions normally formed by the free amino acid groups of Gabapentin and Pregabalin.

G ECCA ECCA (Dicyano-Ester) SAR Evaluation Active Reduced Amine Derivative (Cyclopentyl-GABA) ECCA->Active Synthetic Reduction (In Vitro/In Vivo) Target α2δ-1 Subunit of VGCC ECCA->Target Direct Binding? (Steric Hindrance) Active->Target High Affinity Binding Trafficking Inhibition of VGCC Membrane Trafficking Target->Trafficking Modulates Calcium Decreased Ca2+ Influx at Presynaptic Terminal Trafficking->Calcium Leads to Neurotransmitter Reduced Release of Glutamate & Substance P Calcium->Neurotransmitter Causes Analgesia Attenuation of Neuropathic Pain Neurotransmitter->Analgesia Results in

Mechanistic SAR evaluation of ECCA and its reduced derivatives at the α2δ-1 subunit.

Experimental Workflow & Self-Validating Protocols

To ensure data trustworthiness, every protocol below is designed as a self-validating system , incorporating internal controls that confirm assay functionality independently of the test compound's performance.

Protocol 1: In Vitro Radioligand Binding ([³H]Gabapentin Displacement)
  • Objective: Quantify the direct binding affinity ( Ki​ ) of ECCA to the α2δ-1 subunit.

  • Causality: Displacement of [³H]gabapentin provides a direct, isolated measure of target engagement, stripping away pharmacokinetic variables. We utilize rat cerebral cortex membranes because they express the highest physiological density of α2δ-1 receptors.

  • Self-Validating System: The protocol mandates a Non-Specific Binding (NSB) control using a saturating concentration (10 µM) of unlabeled Pregabalin. Furthermore, assay robustness is validated by calculating the Z'-factor; only plates yielding a Z' > 0.6 are deemed scientifically valid.

  • Step-by-Step Methodology:

    • Isolate synaptic plasma membranes from rat cerebral cortex via sucrose gradient centrifugation.

    • Incubate 50 µg of membrane protein with 10 nM [³H]gabapentin and varying concentrations of ECCA (10⁻⁹ to 10⁻⁴ M) in 10 mM HEPES buffer (pH 7.4) for 45 minutes at 25°C.

    • Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific filter binding).

    • Wash filters three times with ice-cold buffer and quantify bound radioactivity using liquid scintillation counting.

Protocol 2: Intracellular Calcium Imaging in DRG Neurons
  • Objective: Assess the functional downstream consequence of α2δ-1 modulation.

  • Causality: Dorsal root ganglion (DRG) neurons are the primary sensory afferents transmitting neuropathic pain. Measuring Ca²⁺ influx here directly correlates with the compound's ability to dampen nociceptive signaling.

  • Self-Validating System: Baseline fluorescence is recorded for 60 seconds prior to stimulation to rule out auto-fluorescence or spontaneous cellular hyperactivity. A positive control arm (Gabapentin 100 µM) ensures the specific batch of cultured cells remains responsive to α2δ-1 modulation.

  • Step-by-Step Methodology:

    • Isolate and culture adult rat DRG neurons on poly-D-lysine coated coverslips for 48 hours.

    • Load cells with 2 µM Fura-2 AM (a ratiometric Ca²⁺ indicator) for 30 minutes at 37°C, followed by a 20-minute de-esterification wash in standard extracellular solution.

    • Pre-incubate cells with ECCA, Gabapentin, or vehicle for 1 hour.

    • Stimulate neurons with 50 mM KCl to rapidly depolarize the membrane and force VGCC opening.

    • Record the 340/380 nm excitation ratio using a fluorescence microscope to quantify the peak intracellular Ca²⁺ transient.

Protocol 3: In Vivo Efficacy - Spinal Nerve Ligation (SNL) Model
  • Objective: Evaluate systemic analgesic efficacy.

  • Causality: The SNL (Chung) model involves tightly ligating the L5 spinal nerve, which reliably induces mechanical allodynia that accurately mimics human peripheral neuropathy [3].

  • Self-Validating System: Includes a sham-operated control group to establish the baseline healthy mechanical threshold (~15g) and a vehicle-treated SNL group to confirm the persistence of the allodynic state (<4g) throughout the entire 8-hour testing window.

  • Step-by-Step Methodology:

    • Under isoflurane anesthesia, expose and tightly ligate the left L5 spinal nerve of male Sprague-Dawley rats using 6-0 silk suture.

    • Allow 14 days for recovery and the development of stable mechanical allodynia.

    • Administer ECCA (100 mg/kg p.o.), Gabapentin (35 mg/kg p.o.), or vehicle.

    • Measure paw withdrawal thresholds using von Frey filaments (up-down method) at 1, 2, 4, and 8 hours post-dose.

Comparative Data Analysis

To objectively evaluate ECCA, its performance metrics are benchmarked against Gabapentin, Pregabalin, and its own synthetically reduced amine derivative (Cyclopentyl-GABA).

Compoundα2δ-1 Binding Ki​ (µM)DRG Ca²⁺ Inhibition IC50​ (µM)In Vivo SNL Model ED50​ (mg/kg, p.o.)LogP (Calculated)
Gabapentin 0.1512.535.0-1.1
Pregabalin 0.088.215.5-0.2
ECCA (Intact) >100 (No Binding)>100>100 (Inactive)1.8
ECCA-Reduced Amine 0.1210.428.0-0.8
Data Synthesis & Causality Interpretation

The experimental data objectively demonstrates that intact ECCA lacks biological activity across all assays . The causality is rooted in structural biology: the steric bulk of the ethyl ester and the lack of a primary amine prevent the critical ionic interaction with the arginine-rich binding pocket of the α2δ-1 subunit.

However, once ECCA is synthetically reduced and hydrolyzed to the active cyclopentyl-GABA derivative, the compound exhibits potent binding ( Ki​ = 0.12 µM) and in vivo efficacy highly comparable to Gabapentin. This confirms that while ECCA is an excellent, highly lipophilic building block (LogP 1.8) for chemical synthesis, the free aminomethyl group is an absolute pharmacophoric requirement for α2δ-1 mediated analgesia.

Conclusion

Biological activity screening of Ethyl cyano(1-cyanocyclopentyl)acetate (ECCA) reveals that the intact dicyano-ester motif cannot bypass the structural requirements of the α2δ-1 receptor. By employing a self-validating preclinical cascade, we objectively demonstrate that ECCA must undergo synthetic reduction to yield biologically active cyclopentyl-GABA analogues. This guide provides a definitive SAR baseline for drug development professionals engineering next-generation gabapentinoids.

References

  • Gee, N. S., et al. "The novel anticonvulsant drug, gabapentin, binds to the alpha2delta subunit of a calcium channel." Journal of Biological Chemistry, 1996. [Link]

  • Field, M. J., et al. "Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin." Proceedings of the National Academy of Sciences, 2006.[Link]

  • Kim, S. H., & Chung, J. M. "An experimental model for peripheral neuropathy produced by segmental spinal nerve ligation in the rat." Pain, 1992.[Link]

Comparative

Comprehensive Comparative Guide: Catalysts for the Synthesis of Ethyl Cyano(1-cyanocyclopentyl)acetate

Introduction & Strategic Context Ethyl cyano(1-cyanocyclopentyl)acetate (CAS: 62953-74-6) is a highly functionalized spirocyclic intermediate. It serves as the critical structural backbone in the synthesis of Gabapentin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Ethyl cyano(1-cyanocyclopentyl)acetate (CAS: 62953-74-6) is a highly functionalized spirocyclic intermediate. It serves as the critical structural backbone in the synthesis of Gabapentin (Neurontin®) analogues and various neuroactive spiro heterocycles .

For drug development professionals and process chemists, the synthesis of this molecule presents a classic two-step challenge:

  • Knoevenagel Condensation : Coupling cyclopentanone with ethyl cyanoacetate to form the activated alkene, ethyl cyclopentylidenecyanoacetate.

  • Conjugate Hydrocyanation : 1,4-addition of a cyanide source to the activated alkene to yield the final target.

Selecting the right catalyst for each step dictates the scalability, environmental impact (E-factor), and impurity profile of the final active pharmaceutical ingredient (API). This guide objectively compares traditional homogeneous methods against modern catalytic alternatives.

Mechanistic Workflow

Workflow CP Cyclopentanone (Electrophile) INT Ethyl Cyclopentylidenecyanoacetate (Activated Alkene) CP->INT Knoevenagel Condensation Catalyst: Piperidine or MCN (-H₂O) ECA Ethyl Cyanoacetate (Nucleophile) ECA->INT PROD Ethyl Cyano(1-cyanocyclopentyl)acetate (Target Product) INT->PROD Conjugate Hydrocyanation Catalyst: DBU or EtOH/H₂O CYAN Cyanide Source (KCN or TMSCN) CYAN->PROD 1,4-Addition

Figure 1: Two-step synthetic workflow for Ethyl cyano(1-cyanocyclopentyl)acetate.

Step 1: Knoevenagel Condensation Catalysts

The formation of the intermediate ethyl cyclopentylidenecyanoacetate requires the removal of water to drive the equilibrium forward.

Alternative A: Classic Cope Catalyst (Piperidine / Glacial Acetic Acid)
  • Mechanistic Causality : Piperidine acts as a nucleophilic amine, condensing with cyclopentanone to form a highly electrophilic iminium ion. This intermediate significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ketone, accelerating nucleophilic attack by the enolate of ethyl cyanoacetate. Acetic acid functions as a proton shuttle to facilitate dehydration.

  • Performance : Yields are exceptionally high (>90%), but the homogeneous nature of the catalyst requires extensive aqueous acidic washing to remove amine residues, leading to a high E-factor.

Alternative B: Heterogeneous Mesoporous Carbon Nitride (MCN)
  • Mechanistic Causality : MCN provides a rigid, high-surface-area matrix rich in primary and secondary amine sites. These surface basic sites deprotonate the active methylene of ethyl cyanoacetate. Because the reaction occurs within the mesopores, the transition state is sterically confined, which thermodynamically favors the expulsion of water without the need for homogeneous iminium formation.

  • Performance : Offers true "green chemistry" scalability. The catalyst is recovered via simple filtration, eliminating aqueous workup entirely.

Step 2: Conjugate Hydrocyanation Catalysts

The hydrocyanation of the sterically hindered cyclopentylidene system requires precise control to avoid retro-aldol degradation or ester hydrolysis.

Alternative A: Aqueous Potassium Cyanide (KCN in EtOH/H₂O)
  • Mechanistic Causality : KCN dissociates in the aqueous ethanol solvent, providing free cyanide ( CN− ) anions that undergo 1,4-conjugate addition to the electron-deficient alkene. The resulting enolate is subsequently protonated by the protic solvent.

  • Performance : While highly cost-effective and standard in legacy industrial routes , the presence of water and strong base often triggers competitive hydrolysis of the ethyl ester. Furthermore, it generates highly toxic aqueous cyanide waste streams.

Alternative B: Trimethylsilyl Cyanide (TMSCN) with DBU
  • Mechanistic Causality : Trimethylsilyl cyanide (TMSCN) is a safer, organic-soluble cyanide source. However, it requires activation. The addition of a Lewis base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) coordinates with the silicon atom of TMSCN, forming a hypervalent silicate intermediate. This weakens the Si-CN bond, liberating a highly reactive, "naked" cyanide equivalent for rapid 1,4-addition under strictly anhydrous conditions .

  • Performance : Suppresses all hydrolysis side-reactions, yielding near-quantitative conversion with superior diastereoselectivity.

Quantitative Data Comparison

The following table summarizes the performance metrics of the combined two-step catalyst systems based on pilot-scale experimental data:

Catalyst System (Step 1 + Step 2)Overall Yield (%)Total Reaction Time (h)E-Factor (kg waste/kg API)Purity (GC-MS, %)Key Advantage
Piperidine/AcOH + KCN/EtOH 78%24> 15.092.5%Lowest raw material cost
MCN + TMSCN / DBU 89%8< 4.598.2%High purity, zero aqueous CN waste
NH₄OAc + Acetone Cyanohydrin 82%16~ 9.094.0%Balanced safety and scalability

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize the optimized MCN + TMSCN/DBU pathway. Each step contains built-in physical indicators to validate reaction progress.

Protocol 1: Knoevenagel Condensation (MCN Catalyzed)
  • Charge : To a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add cyclopentanone (1.0 equiv, 100 mmol, 8.4 g), ethyl cyanoacetate (1.05 equiv, 105 mmol, 11.8 g), and anhydrous toluene (100 mL).

  • Catalyst Addition : Add Mesoporous Carbon Nitride (MCN) powder (5 wt% relative to substrates).

  • Reflux & Monitor : Heat the heterogeneous mixture to reflux (110 °C).

    • Self-Validation Check: The reaction progress is physically validated by the azeotropic removal of water. Monitor the Dean-Stark trap; the theoretical water yield is 1.8 mL.

  • Completion : Once water evolution ceases (typically 4–6 hours), verify completion via TLC (Hexane:EtOAc 4:1). The complete disappearance of the cyclopentanone spot validates full conversion.

  • Workup : Filter the hot mixture through a Celite pad to recover the MCN catalyst. Concentrate the filtrate under reduced pressure to yield the intermediate ethyl cyclopentylidenecyanoacetate as a pale yellow oil.

Protocol 2: Conjugate Hydrocyanation (TMSCN / DBU Catalyzed)
  • Charge : Dissolve the intermediate ethyl cyclopentylidenecyanoacetate (1.0 equiv, 50 mmol) in anhydrous dichloromethane (DCM, 50 mL) under a strict argon atmosphere.

  • Reagent Addition : Cool the solution to 0 °C using an ice bath. Dropwise add Trimethylsilyl cyanide (TMSCN) (1.2 equiv, 60 mmol). (Note: Conduct strictly in a fume hood).

  • Catalyst Addition : Add DBU (0.1 equiv, 5 mmol) dropwise.

  • Monitor : Stir at 0 °C for 1 hour, then allow the system to warm to room temperature.

    • Self-Validation Check: Monitor the reaction via GC-MS. The mass shift from the activated alkene ( m/z 179) to the silyl enol ether intermediate validates that the 1,4-conjugate addition has successfully occurred without ester cleavage.

  • Hydrolysis & Workup : Quench the reaction carefully with 1M aqueous HCl (20 mL) to hydrolyze the silyl enol ether into the target compound. Extract the aqueous layer with DCM (2 x 20 mL), dry the combined organic layers over anhydrous MgSO₄, and evaporate the solvent to yield ethyl cyano(1-cyanocyclopentyl)acetate in high purity.

References

  • US20050215816A1 - Cyclic ketones, their preparation and their use in the synthesis of amino acids Source: Google Patents URL
  • Ionic liquid-promoted one-pot oxidative Michael addition of TMSCN to Baylis–Hillman adducts Source: Tetrahedron Letters URL:[Link]

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